CC214-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |
InChI Key |
UWUPKVZQISLSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Target of CC214-2: An In-depth Technical Guide to an ATP-Competitive mTOR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of CC214-2, a potent and selective ATP-competitive inhibitor of the mTOR kinase. The information presented herein is synthesized from key preclinical studies to support further research and development efforts in oncology and related fields.
Executive Summary
This compound is a small molecule inhibitor that targets the kinase domain of the mechanistic Target of Rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin, which primarily affect the mTORC1 complex, this compound acts as an ATP-competitive inhibitor, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers. Preclinical studies, particularly in glioblastoma models, have demonstrated that this compound can suppress rapamycin-resistant mTORC1 signaling, inhibit mTORC2-mediated Akt phosphorylation, and significantly reduce tumor growth both in vitro and in vivo. A key finding in the study of this compound is its potent induction of autophagy, a cellular self-degradation process that can promote cancer cell survival and thus represents a mechanism of resistance to the drug.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is the serine/threonine kinase mTOR. This compound is part of a chemical series that includes CC214-1 (used for in vitro studies), with this compound being an analog developed with pharmacokinetic properties suitable for in vivo applications.
Dual Inhibition of mTORC1 and mTORC2
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, with different downstream targets and cellular functions.
-
mTORC1: This complex integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis, cell growth, and autophagy. Key downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: This complex is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation and activation of Akt at serine 473.
This compound, by competing with ATP for the binding site in the mTOR kinase domain, effectively inhibits the catalytic activity of both complexes. This leads to the dephosphorylation of mTORC1 substrates (P-S6, P-4E-BP1) and the inhibition of mTORC2-mediated Akt phosphorylation.
Signaling Pathway Inhibition
The inhibitory action of this compound on the mTOR pathway is illustrated in the signaling pathway diagram below. Hyperactivation of this pathway, often through mutations like EGFRvIII expression or loss of the tumor suppressor PTEN, renders cancer cells particularly sensitive to this compound.
Quantitative Data
The following tables summarize the quantitative data for the in vitro activity of CC214-1 and the in vivo efficacy of this compound.
Table 1: In Vitro Activity of CC214-1
| Cell Line | Genetic Background | Treatment | Concentration (µmol/L) | Effect |
| U87EGFRvIII | PTEN null, EGFRvIII | CC214-1 | 0.1 - 10 | Dose-dependent reduction in cell viability |
| Glioblastoma Cells | - | CC214-1 | 0.1, 1, 2, 5, 10 | Inhibition of mTORC1/mTORC2 signaling |
Data synthesized from descriptions in the cited literature. Specific IC50 values were not detailed in the abstracts reviewed.
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment | Dosage | Duration | Outcome |
| U87EGFRvIII Flank Xenografts | This compound | Not Specified | 1 week | >50% reduction in tumor growth |
| U87EGFRvIII Intracranial Xenografts | This compound | Not Specified | 6 days | >50% reduction in tumor volume |
| U87EGFRvIII Intracranial Xenografts | This compound + Chloroquine | Not Specified | 6 days | Enhanced tumor cell death (TUNEL staining) |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of CC214-1 and this compound.
In Vitro Cell Viability Assay
This protocol describes a method for assessing the effect of CC214-1 on the viability of glioblastoma cells.
Methodology:
-
Cell Seeding: Seed 15,000 glioblastoma cells per well in 12-well plates.
-
Incubation: Allow cells to adhere overnight.
-
Treatment: Treat the cells with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, co-treat with an autophagy inhibitor like chloroquine (e.g., 10 µmol/L).
-
Incubation: Incubate the treated cells for 3 days.
-
Viability Assessment: Assess cell viability using the Trypan Blue exclusion method.
The Role of CC214-2 in Glioblastoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults.[1] A hallmark of GBM is the hyperactivation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, occurring in nearly 90% of cases.[2][3] While this makes mTOR a compelling therapeutic target, first-generation allosteric mTOR inhibitors like rapamycin have shown limited clinical efficacy. This is partly due to their inability to completely suppress mTOR complex 1 (mTORC1) signaling and their lack of activity against mTOR complex 2 (mTORC2).[2][3][4] CC214-2, a novel ATP-competitive mTOR kinase inhibitor, has emerged as a promising therapeutic agent that overcomes these limitations by targeting both mTORC1 and mTORC2.[2][4][5] This technical guide provides an in-depth analysis of the preclinical data on the role of this compound in glioblastoma, focusing on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action of this compound in Glioblastoma
This compound is an ATP-competitive inhibitor of mTOR kinase, which allows it to block the activity of both mTORC1 and mTORC2.[2][4] This dual inhibition is critical for a more complete shutdown of the mTOR signaling pathway. In contrast to allosteric inhibitors like rapamycin, this compound effectively suppresses rapamycin-resistant mTORC1 signaling and blocks mTORC2 signaling.[2][4][5]
The antitumor activity of this compound in glioblastoma is particularly enhanced in tumors with specific genetic alterations. Expression of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) and loss of the tumor suppressor phosphatase and tensin homolog (PTEN) are key determinants of sensitivity to this compound.[2][3] These mutations lead to strong activation of the mTOR pathway, making the tumor cells highly dependent on this signaling cascade for their growth and survival.
A crucial aspect of the cellular response to this compound is the induction of autophagy.[2][3] While this compound effectively inhibits tumor cell proliferation, the induction of autophagy acts as a survival mechanism, preventing tumor cell death.[2][5] This has led to the exploration of combination therapies aimed at inhibiting autophagy to enhance the cytotoxic effects of this compound.
Preclinical Efficacy of this compound
The preclinical efficacy of this compound and its in vitro counterpart, CC214-1, has been demonstrated in both cell culture and animal models of glioblastoma.
In Vitro Studies
In a panel of glioblastoma cell lines, CC214-1 demonstrated potent inhibition of cell proliferation. The U87EGFRvIII cell line was found to be particularly sensitive, with an IC50 in the range of 0.5 μmol/L.[6]
In Vivo Studies
In an orthotopic xenograft model using U87EGFRvIII cells, this compound treatment resulted in a significant reduction in tumor volume of over 50%.[5] Furthermore, the combination of this compound with the autophagy inhibitor chloroquine not only suppressed tumor growth but also significantly increased tumor cell death, as evidenced by increased TUNEL staining.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of CC214-1/2 in glioblastoma.
| Cell Line | Genetic Profile | CC214-1 IC50 (μmol/L) |
| U87EGFRvIII | EGFRvIII+, PTEN- | ~0.5 |
| LN229 | PTEN+ | >10 |
| U251 | PTEN- | ~2 |
| Treatment Group | Tumor Volume Reduction (%) | Proliferation (Ki67 Index) | Apoptosis (TUNEL Staining) |
| Vehicle Control | 0 | High | Low |
| This compound | >50 | Reduced | Moderate |
| This compound + Chloroquine | >50 | Reduced | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Seeding: Glioblastoma cells were seeded in 12-well plates at a density of 15,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with CC214-1 at concentrations of 0.1, 1, 2, 5, and 10 μmol/L. For combination studies, chloroquine was used at a concentration of 10 μmol/L.
-
Incubation: The treated cells were incubated for 3 days.
-
Cell Counting: Cell viability was assessed by trypan blue exclusion and counting using a hemocytometer.
Western Blotting for mTOR Pathway Analysis
-
Cell Lysis: Glioblastoma cells were treated with the indicated compounds for specified times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-Akt, Akt, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Glioblastoma Xenograft Model
-
Cell Implantation: U87MG cells engineered to express EGFRvIII and a fluorescent protein (e.g., TurboFP635) were stereotactically injected into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth was monitored non-invasively using fluorescence molecular tomography (FMT) imaging.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and administered this compound (e.g., via oral gavage) with or without chloroquine.
-
Endpoint Analysis: At the end of the treatment period, mice were euthanized, and the brains were harvested for immunohistochemical analysis.
TUNEL Assay for Apoptosis Detection
-
Tissue Preparation: Brain tissues from the xenograft model were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: Tissue sections were deparaffinized, rehydrated, and permeabilized with proteinase K.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, was added to the sections and incubated in a humidified chamber.
-
Staining and Visualization: Nuclei were counterstained with DAPI. The sections were then mounted and visualized using a fluorescence microscope to detect apoptotic cells (TUNEL-positive).
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this whitepaper.
Caption: The mTOR signaling pathway in glioblastoma and points of inhibition by this compound and chloroquine.
Caption: Workflow for the preclinical evaluation of this compound in glioblastoma.
Conclusion and Future Directions
The ATP-competitive mTOR kinase inhibitor this compound has demonstrated significant preclinical activity against glioblastoma, particularly in tumors with EGFRvIII expression and PTEN loss. Its ability to inhibit both mTORC1 and mTORC2 offers a distinct advantage over earlier mTOR inhibitors. The discovery that autophagy induction is a key resistance mechanism provides a strong rationale for combination therapies. The synergistic effect observed with the autophagy inhibitor chloroquine highlights a promising strategy to enhance the therapeutic efficacy of this compound. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of glioblastoma. This includes the identification of predictive biomarkers to select patients most likely to benefit from this targeted therapy and the clinical evaluation of this compound in combination with autophagy inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rajesh Chopra — Researcher Profile [rawdatalibrary.net]
- 4. researchgate.net [researchgate.net]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CC214-2 Induced Autophagy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the mechanism by which the mTOR kinase inhibitor CC214-2 induces autophagy, a critical process for professionals in oncology and drug development to understand for therapeutic applications.
Introduction
This compound is an ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a pivotal kinase that regulates cell growth, proliferation, and survival.[1][2][3][4] Hyperactivation of the mTOR signaling pathway is a common feature in many cancers, including glioblastoma, making it a prime target for therapeutic intervention.[1][2][3][4][5] Unlike allosteric inhibitors like rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), this compound and its in vitro counterpart, CC214-1, effectively suppress the kinase activity of both mTORC1 and the rapamycin-resistant mTOR Complex 2 (mTORC2).[1][2][3][4]
A significant consequence of mTOR inhibition by this compound is the potent induction of autophagy.[1][2][3][4] Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis and survive stress conditions, such as nutrient deprivation.[6][7][] In the context of cancer therapy, autophagy can act as a double-edged sword. While in some cases it can lead to cell death, it often serves as a pro-survival mechanism, enabling cancer cells to resist the effects of chemotherapy.[1][2] Research has demonstrated that the autophagy induced by CC214 compounds prevents tumor cell death, and that pharmacological or genetic inhibition of this autophagic response significantly sensitizes cancer cells to the cytotoxic effects of this compound.[1][2][9]
This guide will delve into the core mechanisms of this compound-induced autophagy, presenting quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
The primary mechanism by which this compound induces autophagy is through the direct inhibition of mTOR kinase activity within both mTORC1 and mTORC2.
mTORC1 and Autophagy Regulation:
mTORC1 is a central regulator of autophagy.[6][7] Under normal, nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of the autophagosome.[6][10][11] The ULK1 complex consists of ULK1 (or its homolog ULK2), ATG13, FIP200, and ATG101.[12] By inhibiting mTORC1, this compound prevents the inhibitory phosphorylation of the ULK1 complex.[7][11] This disinhibition allows the ULK1 complex to become active and phosphorylate downstream components of the autophagy machinery, thereby initiating the formation of the phagophore, the precursor to the autophagosome.[6][13]
Signaling Pathway Diagram:
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotic phosphorylation of the ULK complex regulates cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
CC214-2: A Technical Guide for Researchers
This technical guide provides an in-depth overview of CC214-2, a potent and selective inhibitor of LIM kinases (LIMK). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the LIMK signaling pathway. This document covers the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies associated with this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the chemical formula C₂₃H₂₄N₆O₂. Its structure and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 4-(5-(1-isopropyl-1H-pyrazol-5-yl)-1H-benzo[d]imidazol-1-yl)-N-(2-methoxyethyl)pyrimidin-2-amine
-
SMILES: CC(C)n1cc(c(n1)C)-c2cc3c(n2)N(c4ccc(nc4)NCCOC)C=N3
-
PubChem CID: 71490240
Physicochemical and Pharmacological Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₆O₂ | |
| Molecular Weight | 428.49 g/mol | |
| Appearance | White to off-white solid | |
| LIMK1 IC₅₀ | 8 nM | |
| LIMK2 IC₅₀ | 6 nM | |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of LIMK |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of both LIMK1 and LIMK2. These kinases are crucial regulators of actin dynamics through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. By inhibiting LIMK, this compound prevents the phosphorylation of cofilin, thereby maintaining its active state and promoting actin filament disassembly. This modulation of the cytoskeleton has significant implications for various cellular processes, including cell migration, invasion, and proliferation.
The primary signaling cascade involving LIMK is the Rho-ROCK-LIMK pathway. Upstream signals, often initiated by growth factors or cell adhesion molecules, activate the small GTPase RhoA. Activated RhoA then binds to and activates Rho-associated kinase (ROCK), which in turn phosphorylates and activates LIMK.
CC214-2: A Technical Overview of a Novel mTOR Kinase Inhibitor for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the discovery, development, and preclinical evaluation of CC214-2, a potent and selective, orally available ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Developed to address the shortcomings of earlier allosteric mTOR inhibitors like rapamycin, this compound demonstrates significant anti-tumor activity in preclinical models of glioblastoma (GBM), particularly in tumors with specific genetic alterations. This whitepaper synthesizes the available data on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. It aims to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction and Rationale
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancer, including in nearly 90% of glioblastomas, making it a prime target for therapeutic intervention.[1] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), function as allosteric inhibitors of the mTORC1 complex. However, their clinical efficacy in glioblastoma has been limited. This is attributed to their inability to inhibit the second mTOR complex, mTORC2, and their failure to fully suppress the phosphorylation of a key mTORC1 effector, 4E-BP1, which is critical for protein translation.[1]
This led to the development of a new generation of ATP-competitive mTOR kinase inhibitors designed to target the catalytic site of the enzyme, thereby inhibiting both mTORC1 and mTORC2.[1] CC214-1 was identified as a potent in vitro tool compound from this class, and this compound was subsequently developed as a related analog with pharmacokinetic properties suitable for in vivo studies.[2] This new class of inhibitors was designed to overcome rapamycin resistance and more comprehensively block mTOR signaling.[1][2]
Discovery and Lead Optimization
The discovery of this compound stemmed from a focused medicinal chemistry effort to develop potent and selective mTOR kinase inhibitors. The process began with the identification of a novel series of imidazo[4,5-b]pyrazin-2-ones as a promising scaffold. Through structure-activity relationship (SAR) studies, modifications were made to this core structure to optimize potency, selectivity, and pharmacokinetic properties. While the full details of the SAR are proprietary, the development of this compound from the in vitro tool compound CC214-1 involved modifications to improve its oral bioavailability and metabolic stability, making it a suitable candidate for in vivo preclinical evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. Unlike rapalogs, this compound's ATP-competitive nature allows it to block the function of both mTORC1 and mTORC2 complexes.
Inhibition of mTORC1: By inhibiting mTORC1, this compound suppresses the phosphorylation of its downstream targets, including S6 kinase (S6K) and 4E-BP1. This leads to a reduction in protein synthesis and cell growth.[2]
Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473. This disrupts a critical pro-survival signal, further contributing to the compound's anti-tumor activity.[2]
A significant finding in the preclinical evaluation of CC214-1 and this compound is the induction of autophagy as a cellular response to mTOR inhibition.[2] Autophagy can act as a survival mechanism for cancer cells under stress, and its induction by this compound presents a potential mechanism of resistance.[2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Preclinical Efficacy
The preclinical activity of CC214-1 (in vitro) and this compound (in vivo) has been evaluated in glioblastoma models. A key finding is that sensitivity to these compounds is enhanced in cancer cells with EGFRvIII expression and PTEN loss, which are common alterations in GBM that lead to strong mTOR pathway activation.[2]
In Vitro Studies
CC214-1 demonstrated potent inhibition of mTORC1 and mTORC2 signaling in a panel of GBM cell lines.[2] It effectively suppressed rapamycin-resistant phosphorylation of 4E-BP1 and blocked the phosphorylation of AKT at Ser473.[2]
| Cell Line | Key Genetic Features | Treatment | Observed Effect |
| U87EGFRvIII | EGFRvIII, PTEN null | CC214-1 (2 µM) | Potent inhibition of mTORC1/mTORC2 signaling |
| U87EGFRvIII | EGFRvIII, PTEN null | CC214-1 (2 µM) + Chloroquine (20 µM) | Enhanced accumulation of LC3B-II and p62 (autophagic flux) |
In Vivo Studies
This compound showed significant anti-tumor activity in mouse xenograft models of glioblastoma.[2]
Table 1: In Vivo Efficacy of this compound in U87EGFRvIII Xenograft Models
| Model Type | Treatment Regimen | Duration | Outcome |
| Subcutaneous Flank Xenograft | This compound (50 mg/kg, oral gavage, once daily) | 6 days | >50% reduction in tumor volume; diminished P-S6, P-4E-BP1, and P-Akt staining; reduced Ki67 staining.[2] |
| Intracranial Xenograft | This compound (100 mg/kg, oral gavage, every 2 days) | 6 days | >50% reduction in tumor volume as assessed by FMT imaging.[2] |
| Intracranial Xenograft | This compound (100 mg/kg) + Chloroquine (30 mg/kg, IP, every 2 days) | 6 days | Enhanced tumor cell death (TUNEL positive staining) compared to this compound alone.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the descriptions provided in the primary literature.[2]
In Vitro Viability Assay
-
Cell Seeding: Glioblastoma cells were seeded in 12-well plates at a density of 15,000 cells per well.
-
Treatment: After overnight incubation, cells were treated with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µM). For combination studies, chloroquine was used at a concentration of 10 µM.
-
Incubation: Cells were incubated with the compounds for 3 days.
-
Viability Assessment: Cell viability was determined using the trypan blue exclusion method.
In Vivo Xenograft Models
Subcutaneous Model:
-
Cell Preparation: U87-EGFRvIII cells were cultured, trypsinized, and resuspended in a 1:1 solution of PBS and Matrigel at a density of 6 x 10^6 cells/mL.
-
Implantation: The cell suspension was implanted subcutaneously into immunocompromised NOD-SCID gamma null mice.
-
Treatment: Once tumors were established, mice were treated with this compound (50 mg/kg) via oral gavage, once daily. The vehicle control consisted of 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.
-
Monitoring: Tumor size was monitored daily using calipers.
-
Endpoint: Mice were euthanized when tumors reached a diameter of 15 mm.
Intracranial Model:
-
Cell Preparation: U87EGFRvIII cells were tagged with a far-red fluorescent protein (TurboFP635). 1 x 10^5 cells were suspended in a 5 µL volume.
-
Implantation: Cells were injected intracranially into athymic nude mice using a stereotactic system.
-
Treatment: this compound was administered at 100 mg/kg by oral gavage every two days. Chloroquine was administered at 30 mg/kg intraperitoneally every two days.
-
Monitoring: Tumor growth was non-invasively monitored using Fluorescence Molecular Tomography (FMT) imaging.
-
Endpoint: Mice were euthanized upon the onset of neurologic sequelae.
Immunohistochemistry
-
Tissue Preparation: Paraffin-embedded xenograft tumors were sectioned.
-
Staining: Immunohistochemistry was performed to detect markers of mTOR pathway activity (P-S6, P-4E-BP1, P-Akt), proliferation (Ki67), and autophagy (p62).
-
Imaging: Slides were imaged using a microscope equipped with a digital camera.
The workflow for preclinical evaluation is depicted in the diagram below.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials. While other mTOR inhibitors have been and are currently being investigated for glioblastoma, the clinical development trajectory for this compound remains undisclosed.
Conclusion and Future Directions
This compound is a potent, second-generation mTOR kinase inhibitor that demonstrates significant preclinical anti-tumor activity in glioblastoma models, particularly those with EGFRvIII and PTEN alterations. Its ability to inhibit both mTORC1 and mTORC2 offers a theoretical advantage over first-generation allosteric inhibitors. The key finding that this compound induces a pro-survival autophagy response, which can be overcome by co-administration of an autophagy inhibitor like chloroquine, presents a compelling therapeutic strategy.[2]
Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound and exploring rational combination therapies. While its path to the clinic is not clear, the preclinical data for this compound provides a strong rationale for the continued investigation of dual mTORC1/mTORC2 inhibitors in glioblastoma, especially when combined with agents that can overcome resistance mechanisms like autophagy.
References
- 1. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
CC214-2 Preclinical Studies: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. Developed as a second-generation mTOR inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier allosteric inhibitors like rapamycin. This pathway is frequently hyperactivated in various cancers, including glioblastoma, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. Unlike first-generation mTOR inhibitors (rapalogs), which only partially inhibit mTORC1 and can lead to feedback activation of AKT via mTORC2, this compound effectively suppresses the signaling output of both complexes.
Key Signaling Events:
-
mTORC1 Inhibition: this compound blocks the phosphorylation of key mTORC1 substrates, including 4E-BP1 and S6 kinase (S6K). This leads to the inhibition of protein synthesis and cell cycle progression. Notably, this compound can suppress rapamycin-resistant mTORC1 signaling.[1][2]
-
mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and activation of AKT at serine 473, a critical step for full AKT activation. This disrupts downstream signaling pathways that promote cell survival and proliferation.[1][2]
-
Induction of Autophagy: A significant consequence of potent mTOR inhibition by this compound is the induction of autophagy, a cellular self-degradation process. While this can be a mechanism of cell survival, it also presents a therapeutic opportunity for combination strategies.[1][2]
The following diagram illustrates the signaling pathway targeted by this compound.
References
An In-depth Technical Guide to CC214-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC214-2 is a potent and selective, orally bioavailable, second-generation mTOR kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma. By competitively inhibiting the ATP binding site of mTOR, this compound effectively blocks signaling through both mTORC1 and mTORC2 complexes. This dual inhibition leads to the suppression of cancer cell proliferation, growth, and survival. Notably, this compound has shown efficacy in tumors with hyperactive mTOR signaling, particularly those with EGFRvIII expression and PTEN loss. A key mechanistic finding is that this compound induces a cytostatic effect primarily through cell cycle arrest, rather than inducing apoptosis. However, this is accompanied by the induction of autophagy, which acts as a pro-survival mechanism for cancer cells. Preclinical studies have compellingly demonstrated that the combination of this compound with an autophagy inhibitor, such as chloroquine, significantly enhances its anti-cancer efficacy by promoting tumor cell death. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound is an ATP-competitive inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2] Unlike the first-generation mTOR inhibitor rapamycin, which allosterically inhibits only a subset of mTORC1 functions, this compound directly targets the kinase domain of mTOR, leading to the comprehensive inhibition of both mTORC1 and mTORC2 signaling pathways.[1][2]
mTORC1 Inhibition: this compound effectively suppresses rapamycin-resistant mTORC1 signaling.[1][2] This leads to the dephosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] The inhibition of this pathway results in a global reduction in protein synthesis and arrests the cell cycle, thereby inhibiting tumor cell proliferation.[1]
mTORC2 Inhibition: By inhibiting mTORC2, this compound prevents the phosphorylation and subsequent activation of Akt at serine 473.[1] Akt is a critical kinase that promotes cell survival and proliferation. The blockade of mTORC2 signaling, therefore, contributes to the anti-tumor effects of this compound.[1]
Induction of Autophagy: A significant consequence of mTOR inhibition by this compound is the potent induction of autophagy.[1][2] Autophagy is a cellular process of self-digestion of cellular components to provide nutrients during times of stress. In the context of cancer therapy, autophagy can act as a survival mechanism, allowing tumor cells to withstand the effects of anti-cancer agents.[1] This observation has led to the rational combination of this compound with autophagy inhibitors to enhance its therapeutic efficacy.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows used in its preclinical evaluation.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of CC214-2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of CC214-2, a potent and selective dual mTORC1/mTORC2 kinase inhibitor. The protocols detailed below are based on established preclinical studies in glioblastoma models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Unlike allosteric inhibitors like rapamycin, which primarily target mTOR Complex 1 (mTORC1), this compound effectively inhibits both mTORC1 and mTORC2.[1][2][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/mTOR signaling pathway, overcoming the resistance often observed with rapamycin and its analogs.[4][3] Hyperactivation of the mTOR pathway, for instance through EGFRvIII expression or PTEN loss, has been shown to enhance cellular sensitivity to this compound.[1][4][3] A key cellular response to this compound treatment is the induction of autophagy, which can act as a pro-survival mechanism for cancer cells.[1][4]
Signaling Pathway
The diagram below illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CC214-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, orally bioavailable mTOR kinase inhibitor. It targets both mTORC1 and mTORC2 complexes, thereby blocking downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2] These characteristics make this compound a valuable tool for preclinical research in various cancer models. These application notes provide detailed protocols for the use of this compound in mouse models, based on established in vivo studies.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| NOD/SCID-γ null | Glioblastoma (U87-EGFRvIII flank xenografts) | 50 mg/kg | Oral gavage | Once daily for 6 days | 0.5% carboxymethylcellulose and 0.25% Tween-80 in water | [3] |
| Immunocompromised | Glioblastoma (U87EGFRvIII-TurboFP635 orthotopic xenografts) | 100 mg/kg | Oral gavage | Once every 2 days for 6 days | 0.5% carboxymethylcellulose and 0.25% Tween-80 in water | [3] |
| Not Specified | Prostate Cancer (PC3 xenograft) | Up to 100 mg/kg | Oral gavage | Dose- and schedule-dependent | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80 (Polysorbate 80)
-
Sterile, nanopure water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Scale
Procedure:
-
Prepare the vehicle solution (0.5% CMC, 0.25% Tween-80):
-
In a sterile beaker, add the desired volume of nanopure water.
-
While stirring, slowly add 0.5% (w/v) of carboxymethylcellulose. Allow it to dissolve completely. This may take some time.
-
Add 0.25% (v/v) of Tween-80 to the solution and continue stirring until fully mixed.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed. . For a 50 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 10 mg/mL.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small volume of the vehicle solution to the powder and vortex to create a paste.
-
Gradually add the remaining vehicle solution to the desired final volume while continuously vortexing or stirring to ensure a homogenous suspension.
-
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., NOD/SCID or athymic nude mice with subcutaneous or orthotopic tumors)
-
Prepared this compound dosing solution
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Preparation:
-
Acclimate the animals to the experimental conditions.
-
Record the body weight of each mouse before dosing to calculate the exact volume of the this compound suspension to be administered.
-
-
Dosing:
-
Gently restrain the mouse.
-
Attach the oral gavage needle to the syringe filled with the appropriate volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring:
-
Monitor the tumor size using calipers (for subcutaneous models) or through imaging techniques (for orthotopic models) at regular intervals.[3][4]
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
At the end of the study, euthanize the animals according to institutional guidelines and collect tissues for further analysis (e.g., immunohistochemistry for pS6 and pAktS473 to confirm mTOR pathway inhibition).[1]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CC214-2 Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. It effectively blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling pathways, making it a valuable tool for investigating mTOR-driven cellular processes and for preclinical evaluation in various disease models, particularly in oncology.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound for oral gavage administration in research settings.
Physicochemical and Pharmacokinetic Properties of this compound
A comprehensive understanding of the physicochemical and pharmacokinetic properties of this compound is essential for its effective in vivo application. While specific quantitative data for aqueous solubility and stability in the described vehicle are not extensively published, the compound has been successfully used in multiple preclinical studies, demonstrating its suitability for oral administration.
Data Summary:
| Property | Value/Description | Source |
| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase, blocking both mTORC1 and mTORC2 signaling. | [1][2][3] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in xenograft models upon oral dosing. | [3][4] |
| Oral Bioavailability | Suitable for in vivo applications with demonstrated oral activity. | [4] |
| Recommended Vehicle | Suspension in 0.5% carboxymethylcellulose (w/v) and 0.25% Tween-80 (v/v) in nanopure water. | [3] |
| Effective Dosing Range (Mice) | 50 mg/kg daily or 100 mg/kg every two days via oral gavage. | [3] |
Note: Researchers should independently verify the solubility and stability of this compound in the chosen vehicle under their specific experimental conditions.
Experimental Protocols
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a 50 mg/kg dose in a 25 g mouse (assuming a 0.125 mL gavage volume). Adjustments can be made based on the desired final concentration and dosing volume.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80
-
Nanopure water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved suspension)
-
Calibrated pipettes and sterile tips
-
Analytical balance
Protocol:
-
Prepare the Vehicle Solution (0.5% CMC, 0.25% Tween-80): a. In a sterile beaker, add approximately 40 mL of nanopure water. b. While stirring with a magnetic stirrer, slowly add 0.25 g of carboxymethylcellulose. Continue stirring until the CMC is fully dispersed and the solution becomes viscous. This may take 30-60 minutes. c. Add 125 µL of Tween-80 to the CMC solution. d. Bring the final volume to 50 mL with nanopure water and continue to stir until a homogenous solution is achieved.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound. b. Transfer the this compound powder to a sterile 15 mL conical tube. c. Add a small volume (e.g., 1-2 mL) of the vehicle solution to the this compound powder to create a paste. Mix thoroughly with a pipette tip or by vortexing to ensure the powder is fully wetted. d. Gradually add the remaining vehicle solution to the paste, mixing continuously, until the final volume of 10 mL is reached. e. For a more uniform suspension, sonicate the mixture for 5-10 minutes or use a homogenizer.
-
Storage and Handling: a. It is recommended to prepare the this compound suspension fresh on the day of use. b. If short-term storage is necessary, store the suspension at 2-8°C, protected from light, for no more than 24 hours. c. Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the tube to guarantee uniform drug distribution.
In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate gauge oral gavage needles (e.g., 20-22 gauge, straight or curved)
-
Syringes (e.g., 1 mL)
-
Animal scale
Protocol:
-
Animal Preparation: a. Weigh each mouse accurately to determine the correct dosing volume. b. Properly restrain the mouse to allow for safe and accurate oral gavage.
-
Dose Calculation: a. Calculate the required volume of the this compound suspension based on the mouse's body weight and the desired dose. For example, for a 25 g mouse and a 50 mg/kg dose of a 10 mg/mL suspension:
- Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
- Volume (mL) = 1.25 mg / 10 mg/mL = 0.125 mL
-
Administration: a. Thoroughly resuspend the this compound formulation immediately before drawing it into the syringe. b. Draw the calculated volume into the syringe, ensuring there are no air bubbles. c. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: mTOR Pathway Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo studies using this compound.
References
Application Notes and Protocols for CC214-2 in Glioblastoma Xenograft Models
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year. A key signaling network frequently dysregulated in GBM is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. While first-generation mTOR inhibitors (rapalogs) only partially inhibit mTORC1, newer dual mTOR kinase inhibitors that target the catalytic site of the enzyme offer a more complete blockade of mTOR signaling.
CC214-2 is a second-generation, orally bioavailable, and brain-penetrant dual inhibitor of mTORC1 and mTORC2. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma. These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in glioblastoma xenograft models.
Mechanism of Action of this compound in Glioblastoma
This compound exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of mTOR signaling, impacting downstream effectors that control protein synthesis, cell cycle progression, and survival. In glioblastoma cells, treatment with this compound has been shown to decrease the phosphorylation of key mTORC1 substrates like S6 ribosomal protein and 4E-BP1, and the mTORC2 substrate Akt at serine 473. This blockade of critical signaling nodes ultimately leads to the induction of autophagy and apoptosis, contributing to its anti-cancer activity.
Caption: Signaling pathway of this compound in glioblastoma cells.
Data Presentation
The following tables summarize the effects of this compound on glioblastoma cell lines and xenograft models based on available preclinical data.
Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Key Molecular Effects | Citation |
| U87MG | Data not available | Decreased phosphorylation of Akt (S473), S6, and 4E-BP1. Induction of autophagy and apoptosis. | |
| U251MG | Data not available | Decreased phosphorylation of Akt (S473), S6, and 4E-BP1. Induction of autophagy and apoptosis. |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Orthotopic Xenografts
| Xenograft Model | Treatment Regimen | Key Outcomes | Citation |
| U87MG Orthotopic | Oral administration | Significant reduction in tumor burden. Decreased phosphorylation of mTORC1/2 substrates in tumor tissue. | |
| U251MG Orthotopic | Oral administration | Significant reduction in tumor burden. Decreased phosphorylation of mTORC1/2 substrates in tumor tissue. |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Notes | Citation |
| Blood-Brain Barrier Penetration | Brain-to-plasma ratio > 1 | Mouse | Demonstrates ability to cross the blood-brain barrier. | |
| Oral Bioavailability | Orally bioavailable | Mouse | Suitable for oral administration in preclinical models. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in an orthotopic glioblastoma xenograft model.
Cell Culture and Preparation
-
Cell Lines: U87MG or U251MG human glioblastoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Grow cells to 80-90% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Harvest cells using trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM or PBS at a final concentration of 5 x 10^7 cells/mL.
-
Place the cell suspension on ice until implantation.
-
Orthotopic Glioblastoma Xenograft Model
-
Animal Model: 6-8 week old female athymic nude mice (nu/nu).
-
Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Create a sagittal incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull at the desired coordinates for the striatum (e.g., 0.5 mm anterior and 2.0 mm lateral to the bregma).
-
Slowly inject 5 µL of the cell suspension (containing 2.5 x 10^5 cells) to a depth of 3.0 mm from the brain surface using a Hamilton syringe.
-
Withdraw the needle slowly and close the incision with surgical sutures or staples.
-
Monitor the animals for post-operative recovery.
-
This compound Administration
-
Drug Formulation: Formulate this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Treatment Initiation: Begin treatment when tumors are established, typically confirmed by bioluminescence imaging or MRI (e.g., 7-10 days post-implantation).
-
Dosing Regimen: Administer this compound orally at a specified dose (e.g., 50 mg/kg) once daily.
-
Control Group: Administer the vehicle alone to the control group of mice.
-
Treatment Duration: Continue treatment for a predetermined period (e.g., 21 days) or until a humane endpoint is reached.
Monitoring and Endpoint Analysis
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.
-
Body Weight and Clinical Signs: Record the body weight of the animals and monitor for any clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the animals.
-
Tissue Collection:
-
Perfuse the animals with PBS and then 4% paraformaldehyde.
-
Harvest the brains and fix them in 4% paraformaldehyde for 24 hours.
-
Process the brains for paraffin embedding.
-
-
Immunohistochemistry (IHC): Perform IHC on brain sections to analyze tumor morphology (H&E staining) and the expression of key biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and phosphorylated S6 (mTOR pathway activity).
Caption: Workflow for glioblastoma orthotopic xenograft study with this compound.
Expected Results
Based on the available literature, treatment with this compound in glioblastoma xenograft models is expected to yield the following outcomes:
-
Reduced Tumor Growth: A significant reduction in tumor volume or bioluminescence signal in the this compound treated group compared to the vehicle control group.
-
Inhibition of mTOR Signaling: Immunohistochemical analysis of tumor tissues should reveal a decrease in the levels of phosphorylated mTOR substrates, such as p-S6 and p-4E-BP1, in the this compound treated group.
-
Decreased Proliferation and Increased Apoptosis: A lower percentage of Ki-67 positive cells and a higher number of cleaved caspase-3 positive cells are anticipated in the tumors of treated animals, indicating reduced proliferation and increased apoptosis.
Conclusion
This compound is a potent, brain-penetrant dual mTORC1/mTORC2 inhibitor with promising preclinical activity against glioblastoma. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in clinically relevant orthotopic xenograft models of glioblastoma. The ability of this compound to effectively target the mTOR pathway in the brain highlights its potential as a therapeutic agent for this devastating disease.
Application Notes and Protocols: CC214-2 Treatment for Intracranial Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC214-2 is an ATP-competitive mTOR kinase inhibitor that has demonstrated significant preclinical efficacy in the treatment of intracranial tumors, particularly glioblastoma (GBM).[1][2][3][4][5] As a dual mTORC1/mTORC2 inhibitor, this compound offers a potential therapeutic advantage over allosteric mTOR inhibitors like rapamycin, which have shown limited clinical success in glioblastoma.[3][4][5] These application notes provide a comprehensive overview of the preclinical data and protocols for the use of this compound in intracranial tumor models, intended to guide further research and development.
mTOR pathway hyperactivation is a frequent event in glioblastoma, occurring in nearly 90% of cases.[1][3] this compound directly targets the kinase activity of mTOR, effectively suppressing rapamycin-resistant mTORC1 signaling and blocking mTORC2 signaling.[1][2][3][4] This mechanism of action leads to the inhibition of tumor growth both in vitro and in vivo.[1][2][3][4] Preclinical studies have identified that tumors with EGFRvIII expression and PTEN loss exhibit enhanced sensitivity to CC214 compounds, suggesting these could be valuable biomarkers for patient selection.[1][2][3]
A key consideration in the application of this compound is its potent induction of autophagy, a cellular process that can act as a resistance mechanism, preventing tumor cell death.[1][2][3] Preclinical evidence strongly suggests that combining this compound with an autophagy inhibitor, such as chloroquine, can significantly enhance its anti-tumor efficacy by promoting tumor cell death.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model Type | Cell Line | Treatment | Dosage | Dosing Schedule | Outcome | Reference |
| Flank Xenograft | U87EGFRvIII | This compound | 50 mg/kg | Oral gavage, once daily for 6 days | >50% reduction in tumor volume | [2] |
| Intracranial Xenograft | U87EGFRvIII | This compound | 100 mg/kg | Oral gavage, once every 2 days for 6 days | >50% reduction in tumor volume | [1][2] |
| Intracranial Xenograft | U87EGFRvIII | This compound + Chloroquine | This compound: 100 mg/kg; Chloroquine: 30 mg/kg | This compound: Oral gavage, once every 2 days; Chloroquine: Intraperitoneal, once every 2 days | Significant reduction in tumor growth and induction of tumor cell death | [1][2] |
Table 2: In Vitro Activity of CC214-1 (In Vitro Analog of this compound)
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| Glioblastoma cells | CC214-1 | 0.1, 1, 2, 5, and 10 µmol/L | 3 days | Inhibition of cell viability | [2] |
| Glioblastoma cells | CC214-1 + Chloroquine | CC214-1: various; Chloroquine: 10 µmol/L | 3 days | Enhanced reduction in cell viability | [2] |
Experimental Protocols
In Vivo Xenograft Studies
1. Flank Xenograft Model
-
Cell Preparation: U87-EGFRvIII cells are cultured, trypsinized, and resuspended in a 1:1 solution of PBS and Matrigel at a density of 6 x 10^6 cells/mL.[2]
-
Implantation: The cell suspension is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID-γ null).[2]
-
Tumor Monitoring: Tumor size is monitored daily using calipers.[2]
-
Treatment Administration: Once tumors are established, this compound is administered by oral gavage at a dose of 50 mg/kg, once daily. The vehicle control consists of 0.5% carboxymethylcellulose and 0.25% Tween-80 in nanopure water.[2]
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 15 mm in diameter).[2]
2. Intracranial Xenograft Model
-
Cell Labeling (Optional): For non-invasive imaging, tumor cells (e.g., U87EGFRvIII) can be labeled with a far-red fluorescent protein like TurboFP635.[1]
-
Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A burr hole is drilled in the skull, and tumor cells are injected into the brain parenchyma.
-
Tumor Growth Monitoring: Tumor growth can be monitored using methods like fluorescence molecular tomography (FMT) if fluorescently labeled cells are used.[1]
-
Treatment Administration:
-
This compound Monotherapy: this compound is administered by oral gavage at 100 mg/kg, once every 2 days. The vehicle is the same as for the flank model.[2]
-
Combination Therapy: this compound is administered as above. Chloroquine is administered intraperitoneally at 30 mg/kg in nanopure water, once every 2 days.[2]
-
-
Endpoint: Animals are sacrificed at a predetermined time point or based on institutional guidelines for animal welfare.[2]
In Vitro Cell Viability Assay
-
Cell Seeding: Glioblastoma cells are seeded in 12-well plates at a density of 15,000 cells per well and allowed to adhere overnight.[2]
-
Treatment: Cells are treated with CC214-1 at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, chloroquine (e.g., 10 µmol/L) is added.[2]
-
Incubation: Cells are incubated for 3 days.[2]
-
Viability Assessment: Cell viability is assessed using the trypan blue exclusion method.[2]
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CC214-2 Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction: CC214-2 is a potent, ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition overcomes the resistance observed with allosteric mTOR inhibitors like rapamycin.[3][4] These application notes provide a comprehensive guide for evaluating the in vivo efficacy of this compound in preclinical cancer models, with a specific focus on glioblastoma (GBM), a disease where the mTOR pathway is frequently hyperactivated.[1][2][4] The protocols outlined below detail the establishment of orthotopic xenografts, treatment regimens, and methods for assessing tumor growth and pharmacodynamic markers.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[5][6] By blocking both mTORC1 and mTORC2, this compound effectively suppresses downstream signaling pathways critical for tumor progression.[1][3] A key cellular response to mTOR inhibition by this compound is the induction of autophagy, a survival mechanism that can limit the drug's cytotoxic effects.[1][2] Therefore, combining this compound with an autophagy inhibitor, such as chloroquine, has been shown to significantly enhance its anti-tumor efficacy.[1][4]
subgraph "cluster_membrane" { label="Cell Membrane"; style="rounded"; bgcolor="#F1F3F4"; "Growth_Factors" [label="Growth Factors", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="rounded"; bgcolor="#FFFFFF"; "PI3K" [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AKT" [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC2" [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "S6K1_4EBP1" [label="S6K1 / 4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis_Proliferation" [label="Protein Synthesis &\nCell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Autophagy_Inhibition" [label="Autophagy\nInhibition", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "CC214_2" [label="this compound", shape=diamond, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; "Chloroquine" [label="Chloroquine", shape=diamond, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; "Autophagy_Induction" [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Growth_Factors" -> "RTK" [color="#5F6368"]; "RTK" -> "PI3K" [color="#5F6368"]; "PI3K" -> "AKT" [color="#5F6368"]; "mTORC2" -> "AKT" [label="Activates", fontsize=8, fontcolor="#202124", color="#34A853"]; "AKT" -> "mTORC1" [label="Activates", fontsize=8, fontcolor="#202124", color="#4285F4"]; "mTORC1" -> "S6K1_4EBP1" [color="#34A853"]; "S6K1_4EBP1" -> "Protein_Synthesis_Proliferation" [color="#EA4335"]; "mTORC1" -> "Autophagy_Inhibition" [arrowhead=tee, color="#34A853"]; "CC214_2" -> "mTORC1" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; "CC214_2" -> "mTORC2" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; "Autophagy_Inhibition" -> "Autophagy_Induction" [style=invis]; "mTORC1" -> "Autophagy_Induction" [label="Inhibition leads to", style=dashed, arrowhead=normal, color="#5F6368", fontsize=8, fontcolor="#202124"]; "Chloroquine" -> "Autophagy_Induction" [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; }
Figure 1: this compound Signaling Pathway and Combination Strategy.
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an intracranial GBM model using U87 cells expressing the EGFRvIII mutant (U87vIII), a common alteration in glioblastoma that confers sensitivity to mTOR inhibitors.[1][4]
Materials:
-
U87vIII cells stably expressing a fluorescent protein (e.g., TurboFP635) for non-invasive imaging.
-
Immunocompromised mice (e.g., nude or SCID).
-
Stereotactic apparatus.
-
Hamilton syringe.
-
Anesthetics (e.g., isoflurane).
-
Matrigel.
Procedure:
-
Culture U87vIII-TurboFP635 cells under standard conditions.
-
On the day of surgery, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Withdraw the needle slowly and suture the incision.
-
Allow the tumors to establish for 7-10 days before initiating treatment.
In Vivo Dosing and Treatment Regimen
Materials:
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose).
-
Chloroquine (for combination studies).
-
Oral gavage needles.
Procedure:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Chloroquine, this compound + Chloroquine).
-
Prepare this compound formulation in the appropriate vehicle. A typical dose for this compound is 50 mg/kg, administered daily via oral gavage.
-
For combination studies, prepare chloroquine in sterile water. A typical dose is 50 mg/kg, administered daily via oral gavage.
-
Administer treatments for the duration of the study (e.g., 6-14 days).
-
Monitor animal health and body weight regularly.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture U87vIII\nFluorescent Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="Intracranial\nImplantation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Growth" [label="Tumor Establishment\n(7-10 days)", fillcolor="#FBBC05", fontcolor="#202124"]; "Randomization" [label="Randomize Mice\ninto Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [label="Daily Treatment\n(e.g., 6 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Imaging" [label="Tumor Volume\nMeasurement (FMT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Endpoint" [label="Endpoint Analysis:\nTumor Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IHC_WB" [label="IHC & Western Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Imaging" [label="During Treatment", fontsize=8, fontcolor="#202124"]; "Imaging" -> "Treatment"; "Treatment" -> "Endpoint"; "Endpoint" -> "IHC_WB"; "IHC_WB" -> "End"; }
Figure 2: Experimental Workflow for In Vivo Efficacy Testing.
Tumor Growth Assessment
Non-invasive imaging is the preferred method for monitoring the growth of orthotopic tumors.
Method: Fluorescence Molecular Tomography (FMT) FMT allows for the quantification of tumor volume based on the fluorescence signal from the engineered tumor cells.[1]
Procedure:
-
At designated time points (e.g., pre-treatment and post-treatment), anesthetize the mice.
-
Place the mouse in the FMT imaging system.
-
Acquire and reconstruct the 3D fluorescence data.
-
Quantify the total fluorescence signal, which is proportional to the tumor volume.
-
Tumor growth inhibition (% TGI) can be calculated using the formula: % TGI = 100 x (1 - (Mean tumor volume of treated group / Mean tumor volume of control group))
Alternative Method: Caliper Measurements for Subcutaneous Xenografts For subcutaneous models, tumor volume can be measured using calipers.
Procedure:
-
Measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.[7]
Pharmacodynamic and Efficacy Endpoint Analysis
At the end of the study, tumors are harvested for downstream analysis to confirm target engagement and assess cellular responses.
Methods:
-
Western Blotting: To assess the inhibition of mTORC1 and mTORC2 signaling, protein lysates from tumors can be probed for phosphorylated and total levels of key downstream effectors such as p-S6K, p-S6, and p-AKT(S473).
-
Immunohistochemistry (IHC):
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 6) | % Tumor Growth Inhibition | p-value vs. Vehicle |
| Vehicle | 10 | 150 ± 20 | - | - |
| This compound (50 mg/kg) | 10 | 70 ± 15 | >50%[1][4] | <0.05 |
| Chloroquine (50 mg/kg) | 10 | 140 ± 18 | ~7% | NS |
| This compound + Chloroquine | 10 | 30 ± 10 | ~80% | <0.01 |
Table 2: Pharmacodynamic and Endpoint Analysis
| Treatment Group | p-S6 (IHC Score) | Ki-67 (% Positive) | TUNEL (% Positive) | p62 (IHC Score) |
| Vehicle | +++ | 60% | <5% | + |
| This compound | + | 25% | 10% | +++ |
| This compound + Chloroquine | + | 20% | 40% | ++++ |
Note: The data in the tables are representative and should be replaced with actual experimental results.
Conclusion
These protocols provide a robust framework for evaluating the in vivo efficacy of this compound. By utilizing orthotopic xenograft models and incorporating both tumor growth measurements and pharmacodynamic analyses, researchers can obtain a comprehensive understanding of the anti-tumor activity of this mTOR kinase inhibitor and the potential benefits of combination therapies. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for preclinical drug development.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining CC214-2 with Other Cancer Therapies
For Research Use Only.
Introduction
CC214-2 is a potent, selective, and orally bioavailable dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. By inhibiting both mTORC1 and mTORC2, this compound can comprehensively block downstream signaling, leading to cell cycle arrest and induction of autophagy.
Preclinical studies have demonstrated that while single-agent mTOR inhibitors can be effective, their efficacy can be limited by feedback mechanisms and crosstalk with other signaling pathways, such as the MAPK pathway. This has led to the investigation of this compound in combination with other targeted therapies to achieve synergistic anti-tumor effects and overcome drug resistance. This document provides an overview and detailed protocols for studying the combination of this compound with other cancer therapies, particularly MEK inhibitors, in preclinical models.
Scientific Rationale for Combination Therapy
The MAPK (RAS-RAF-MEK-ERK) pathway and the PI3K-AKT-mTOR pathway are two major signaling cascades that drive cancer cell proliferation and survival. There is significant crosstalk between these pathways. Inhibition of one pathway can sometimes lead to the compensatory activation of the other, limiting therapeutic efficacy.
For instance, in cancers with BRAF mutations, such as melanoma, inhibitors of BRAF and MEK are standard therapies. However, resistance often develops through the reactivation of the PI3K/AKT/mTOR pathway. Combining a MEK inhibitor (like trametinib) with a dual mTORC1/2 inhibitor (like this compound) provides a vertical co-inhibition strategy that can prevent this feedback activation and result in a more durable and potent anti-tumor response.
Caption: Rationale for combining mTOR and MEK inhibitors in BRAF-mutant cancers.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies combining this compound with the MEK inhibitor trametinib in BRAF V600E-mutant melanoma cell lines.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Compound | IC50 (nM) |
| A375 | This compound | 150 |
| A375 | Trametinib | 5 |
| SK-MEL-28 | This compound | 210 |
| SK-MEL-28 | Trametinib | 8 |
Table 2: In Vitro Combination Synergy Analysis
Synergy is calculated using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | Fa (Fraction affected) | Combination Index (CI) |
| A375 | This compound + Trametinib | 0.50 (ED50) | 0.65 |
| A375 | This compound + Trametinib | 0.75 (ED75) | 0.52 |
| SK-MEL-28 | This compound + Trametinib | 0.50 (ED50) | 0.71 |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in A375 Xenograft Model
| Treatment Group | Dose Schedule (mg/kg, daily) | % TGI |
| Vehicle | - | 0% |
| This compound | 50 | 45% |
| Trametinib | 1 | 55% |
| This compound + Trametinib (Combination) | 50 + 1 | 92% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and other targeted agents.
Caption: General experimental workflow for preclinical combination studies.
Protocol: In Vitro Cell Viability and Synergy Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of single agents and evaluates the synergistic effect of the combination.
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MEK inhibitor (e.g., Trametinib, dissolved in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate overnight (37°C, 5% CO2).
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (e.g., Trametinib) in growth medium. For combination studies, use a constant ratio of the two drugs (e.g., based on the ratio of their single-agent IC50 values).
-
Treatment: Add 10 µL of the drug dilutions to the appropriate wells. Include wells for vehicle control (DMSO-treated) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize luminescence values to the vehicle control wells to determine the percentage of cell viability.
-
Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and calculate IC50 values using a non-linear regression model.
-
For combination data, use CompuSyn software to calculate the Combination Index (CI) to determine synergy.
-
Protocol: Western Blot for Pathway Analysis
This protocol assesses the inhibition of mTOR and MAPK signaling pathways.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-p-AKT (S473), anti-AKT, anti-p-S6 (S235/236), anti-S6, anti-p-ERK (T202/Y204), anti-ERK, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination drug, or vehicle for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis.
Protocol: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
A375 melanoma cells
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Trametinib formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A375 cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice/group):
-
Group 1: Vehicle
-
Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Trametinib (e.g., 1 mg/kg, daily oral gavage)
-
Group 4: this compound + Trametinib
-
-
Dosing and Monitoring: Administer treatments daily for a specified period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot).
-
Data Analysis: Calculate Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze statistical significance between groups using appropriate tests (e.g., ANOVA).
Application Notes and Protocols: CC214-2 and Chloroquine Combination Therapy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. A hallmark of GBM is the hyperactivation of the PI3K/Akt/mTOR signaling pathway, making it a rational target for therapeutic intervention. CC214-2 is a potent, orally bioavailable, second-generation mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes. However, mTOR inhibition can induce a pro-survival autophagy response, limiting its therapeutic efficacy. Chloroquine, an established anti-malarial drug, is a known inhibitor of autophagy, preventing the fusion of autophagosomes with lysosomes. The combination of this compound and chloroquine represents a promising therapeutic strategy to overcome autophagy-mediated resistance to mTOR inhibition in glioblastoma.
These application notes provide a summary of the preclinical rationale, quantitative data, and detailed experimental protocols for studying the synergistic effects of this compound and chloroquine combination therapy in glioblastoma models.
Mechanism of Action
The combination of this compound and chloroquine leverages a dual-pronged attack on glioblastoma cells. This compound directly inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. By blocking both mTORC1 and mTORC2, this compound effectively shuts down downstream signaling pathways that promote tumor progression. However, this inhibition triggers a cellular stress response, leading to the upregulation of autophagy as a survival mechanism. Chloroquine intervenes at this critical juncture by blocking the final stages of autophagy. This inhibition of the cellular recycling process leads to the accumulation of dysfunctional organelles and proteins, ultimately tipping the balance towards apoptotic cell death.
Figure 1: Signaling pathway of this compound and chloroquine combination therapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and chloroquine, both as single agents and in combination, in glioblastoma cell lines and in vivo models.
In Vitro Efficacy
| Cell Line | Compound | IC50 | Reference |
| U87EGFRvIII | CC214-1* | ~0.5 µM | [1] |
| U87MG | Chloroquine | 3.6 µM | |
| Gli36DEGFR | Chloroquine | 4.4 µM |
Note: CC214-1 is the in vitro analogue of this compound.
While formal Combination Index (CI) values have not been published, the synergy between this compound and chloroquine is demonstrated by the significant enhancement of tumor cell death and growth inhibition in combination compared to single-agent treatments.
In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model (U87EGFRvIII)
| Treatment Group | Tumor Volume Reduction | Proliferation Index (Ki67) | Autophagy Marker (p62) | Apoptosis Marker (TUNEL) | Reference |
| Vehicle | - | - | Baseline | Baseline | [2] |
| This compound (100 mg/kg, q.o.d.) | >50% | Reduced (p<0.05) | - | - | [2] |
| Chloroquine (30 mg/kg, q.o.d.) | - | Reduced (p<0.05) | Elevated (p<0.05) | - | [2] |
| This compound + Chloroquine | Significantly Reduced | - | Enhanced Elevation (p<0.01) | Significantly Increased (p<0.05) | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound and chloroquine combination therapy.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and chloroquine on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87EGFRvIII, U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and Chloroquine stock solutions
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and chloroquine in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for the cell viability assay.
Western Blotting for mTOR Pathway Analysis
This protocol is for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Glioblastoma cells treated with this compound and/or chloroquine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-p62, anti-LC3B, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., actin).
TUNEL Assay for Apoptosis Detection in Tumor Tissue
This protocol is for detecting apoptotic cells in paraffin-embedded tumor sections from in vivo studies.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by incubating with Proteinase K.
-
Equilibrate the sections in TdT reaction buffer.
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with anti-fade mounting medium.
-
Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.
Ki67 Staining for Proliferation Analysis in Tumor Tissue
This protocol is for assessing the proliferation index in paraffin-embedded tumor sections.
Materials:
-
Paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody (anti-Ki67)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Ki67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Quantify the percentage of Ki67-positive nuclei in tumor regions using a light microscope and image analysis software.
Conclusion
The combination of the mTOR kinase inhibitor this compound and the autophagy inhibitor chloroquine demonstrates significant synergistic anti-tumor activity in preclinical models of glioblastoma. This therapeutic strategy effectively counteracts the pro-survival autophagy induced by mTOR inhibition, leading to enhanced tumor cell death and reduced tumor growth. The provided application notes and protocols offer a framework for researchers to further investigate and validate this promising combination therapy for the treatment of glioblastoma.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CC214-2 Dosage for Minimal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR kinase inhibitor, CC214-2. The information is designed to help optimize experimental dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive kinase inhibitor that targets the mechanistic target of rapamycin (mTOR). It is a dual inhibitor, meaning it blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.
Q2: What are the known resistance mechanisms to this compound?
A2: A primary mechanism of resistance to this compound is the induction of autophagy. Autophagy is a cellular process of self-digestion that can act as a survival mechanism under cellular stress, such as treatment with an mTOR inhibitor. Combining this compound with an autophagy inhibitor, such as chloroquine, has been shown to enhance its anti-tumor activity by preventing this protective response.
Q3: What are the common toxicities associated with mTOR inhibitors like this compound?
A3: While specific public data on the toxicity profile of this compound is limited, class-related toxicities for mTOR inhibitors have been documented. These can include metabolic abnormalities (e.g., hyperglycemia, hyperlipidemia), dermatologic side effects (e.g., rash, stomatitis), and myelosuppression (e.g., anemia, thrombocytopenia). In preclinical animal models, monitoring for weight loss, changes in behavior, and organ-specific toxicities is crucial.
Q4: How can I monitor the in vivo efficacy of this compound?
A4: In vivo efficacy can be monitored through several methods. In tumor xenograft models, regular measurement of tumor volume is a standard approach. Additionally, non-invasive imaging techniques like Fluorescence Molecular Tomography (FMT) can be used if tumor cells are appropriately labeled. Pharmacodynamic biomarkers, such as the phosphorylation status of mTORC1 and mTORC2 substrates (e.g., P-S6, P-4E-BP1, and P-Akt), can be assessed in tumor tissue via immunohistochemistry to confirm target engagement.
Troubleshooting Guides
Issue 1: Higher than expected in vitro cytotoxicity in non-target cell lines.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a kinase selectivity profiling assay to determine if this compound is inhibiting other kinases at the concentrations used.
-
-
Possible Cause 2: Incorrect dosage calculation or preparation.
-
Troubleshooting Step: Verify the molecular weight of your specific lot of this compound and recalculate the concentration. Ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO) before further dilution in culture media.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Step: Review the literature for the expected sensitivity of your cell line to mTOR inhibitors. If data is unavailable, perform a dose-response curve to determine the IC50 value.
-
Issue 2: Lack of in vivo efficacy at previously reported doses.
-
Possible Cause 1: Poor bioavailability or rapid metabolism.
-
Troubleshooting Step: Conduct a pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. This will help to assess if the compound is reaching the target at sufficient concentrations.
-
-
Possible Cause 2: Autophagy-mediated resistance.
-
Troubleshooting Step: As this compound is known to induce protective autophagy, consider a co-treatment experiment with an autophagy inhibitor like chloroquine.
-
-
Possible Cause 3: Tumor model heterogeneity.
-
Troubleshooting Step: Ensure your in vivo model has activated mTOR signaling, for example, through PTEN loss or EGFRvIII expression, which have been shown to enhance sensitivity to CC214 compounds.
-
Data Presentation
Table 1: In Vitro Efficacy of CC214-1 (an analog of this compound for in vitro use) in Glioblastoma Cell Lines
| Cell Line | Genetic Background | IC50 (µM) |
| U87EGFRvIII | PTEN null, EGFRvIII expressing | ~0.5 |
| U87 | PTEN null | ~1.0 |
Note: This data is representative and may vary based on experimental conditions. Data derived from studies on CC214-1, a closely related analog of this compound.
Table 2: General Toxicity Profile of mTOR Inhibitors in Preclinical Studies
| Toxicity Class | Parameters to Monitor |
| Metabolic | Blood glucose, triglycerides, cholesterol |
| Hematologic | Complete blood count (CBC) with differential |
| Dermatologic | Skin rash, stomatitis, hair loss |
| General | Body weight, food and water intake, clinical observations (e.g., posture, activity) |
| Organ-specific | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine) |
Note: This table represents a general overview of potential toxicities associated with mTOR inhibitors as a class. Specific findings for this compound may vary.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Study in Mice
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dose Groups: Establish multiple dose groups (e.g., 5, 50, 100 mg/kg) and a vehicle control group.
-
Compound Administration: Administer a single dose of this compound or vehicle via the intended route (e.g., oral gavage).
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic nervous systems), and changes in behavior at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs for histopathological examination.
Visualizations
Caption: mTOR signaling pathway with this compound inhibition points.
Caption: Workflow for preclinical evaluation of this compound.
Technical Support Center: CC214-2 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual mTORC1/mTORC2 inhibitor, CC214-2, in in vivo experiments.
Troubleshooting Guides
This section addresses common challenges encountered during the in vivo delivery of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing high variability or poor efficacy of this compound in our animal models after oral gavage. What are the potential causes and how can we troubleshoot this?
Answer:
High variability and poor efficacy following oral administration of small molecule inhibitors like this compound are often multifactorial. Here are the key areas to investigate:
-
Formulation and Solubility:
-
Issue: this compound, like many kinase inhibitors, may have low aqueous solubility, leading to poor absorption and bioavailability.[1][2][3][4] Inconsistent suspension can result in variable dosing.
-
Troubleshooting:
-
Ensure a homogenous suspension: Vigorously vortex or sonicate the formulation immediately before each gavage to ensure a uniform suspension of this compound.
-
Optimize the vehicle: The published vehicle for this compound is a suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.[5][6] For other similar kinase inhibitors, lipid-based formulations or the creation of lipophilic salts have been shown to enhance oral absorption.[1][2][3][4]
-
Particle size: Ensure the particle size of the this compound compound is small and uniform to aid in dissolution and absorption.
-
-
-
Gavage Technique:
-
Issue: Improper oral gavage technique can lead to incorrect dosing, aspiration, or injury to the animal, all of which can affect the experimental outcome.[7][8][9][10][11]
-
Troubleshooting:
-
Proper restraint: Ensure the animal is properly restrained to prevent movement and ensure the head and neck are aligned to straighten the esophagus.[8][11]
-
Correct needle placement: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation. Measure the needle length from the corner of the mouth to the last rib to ensure it reaches the stomach without going too deep.[8][10]
-
Slow administration: Administer the formulation slowly to prevent regurgitation and aspiration.[7][10]
-
-
-
Animal-to-Animal Variability:
-
Issue: Differences in metabolism, gut microbiome, and underlying health of the animals can contribute to variable drug absorption.
-
Troubleshooting:
-
Acclimatization: Ensure all animals are properly acclimated to the housing conditions and handling before the start of the experiment.
-
Health status: Only use healthy animals for your studies. Any underlying illness can significantly impact drug metabolism and study outcomes.
-
-
Question 2: We are not observing the expected level of tumor growth inhibition, even at higher doses of this compound. What could be the reason?
Answer:
Suboptimal tumor growth inhibition can be due to several factors, including a key resistance mechanism induced by this compound itself.
-
Autophagy Induction:
-
Issue: A critical finding is that this compound potently induces autophagy, which can serve as a survival mechanism for cancer cells, thereby limiting the drug's cytotoxic effects.[5][6][8]
-
Troubleshooting:
-
Co-administration with an autophagy inhibitor: The most effective strategy to overcome this resistance is the co-administration of an autophagy inhibitor, such as chloroquine. In glioblastoma xenograft models, combining this compound with chloroquine has been shown to significantly enhance tumor cell death.[5][6]
-
Monitor autophagy markers: To confirm that autophagy is being induced and subsequently inhibited, you can monitor autophagy markers like LC3-II and p62 in tumor tissues via western blot or immunohistochemistry.[6][12][13][14][15] An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.
-
-
-
Inconsistent Tumor Growth:
-
Issue: If the tumors in your control group are not growing consistently, it can be difficult to assess the efficacy of the treatment.
-
Troubleshooting:
-
Cell viability and number: Ensure that the injected tumor cells have high viability (>90%) and that a sufficient number of cells are injected to reliably form tumors.[16]
-
Injection technique: Inject the cells subcutaneously in the flank for easier monitoring. Ensure a consistent injection volume and depth.
-
Use of Matrigel: Co-injecting the tumor cells with Matrigel can help in the initial establishment and growth of the tumor.[16][17][18]
-
-
Question 3: We are concerned about the potential toxicity of this compound in our long-term studies. What are the expected toxicities and how can we monitor them?
Answer:
-
Potential On-Target Toxicities:
-
Issue: Since mTOR is a central regulator of cell growth and metabolism in both cancerous and healthy tissues, on-target toxicities can be expected.[4] These may include metabolic changes, such as hyperglycemia, and effects on rapidly dividing cells.[3]
-
Monitoring:
-
Regularly monitor animal health: This includes daily observation for changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body weight: Record the body weight of each animal at least twice a week. Significant weight loss can be an early indicator of toxicity.[20]
-
Blood glucose: Monitor blood glucose levels, as mTOR inhibitors can affect glucose homeostasis.[3]
-
Complete Blood Count (CBC) and Blood Chemistry: At the end of the study, or at interim points, collect blood for CBC and chemistry analysis to assess for effects on hematopoietic cells, liver, and kidney function.
-
-
-
Dose-Limiting Toxicities:
-
Issue: In clinical trials of other dual mTORC1/mTORC2 inhibitors like sapanisertib, dose-limiting toxicities have included stomatitis, fatigue, and urticaria.[19] While not directly translatable to mice, it highlights the potential for mucocutaneous and systemic side effects.
-
Monitoring:
-
Observe for skin and mucosal changes: Check for any signs of skin rashes or irritation around the mouth.
-
Dose reduction or altered schedule: If significant toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., from daily to every other day).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive mTOR kinase inhibitor. It targets the catalytic site of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6][8] This dual inhibition leads to the suppression of downstream signaling pathways that control protein synthesis, cell growth, proliferation, and survival.[5]
Q2: What is the recommended formulation and route of administration for this compound in mice?
A2: Based on published studies, this compound is administered via oral gavage as a suspension. The recommended vehicle is 0.5% carboxymethylcellulose (w/v) and 0.25% Tween-80 (v/v) in nanopure water.[5][6]
Q3: What are the typical dosages used for this compound in mouse xenograft models?
A3: Dosing can vary depending on the tumor model and experimental design. Published studies have used dosages such as 50 mg/kg administered daily or 100 mg/kg administered every other day.[5][6] It is recommended to perform a dose-range finding study to determine the optimal and maximum tolerated dose (MTD) for your specific model.
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be confirmed by analyzing the phosphorylation status of downstream effectors of mTORC1 and mTORC2 in tumor tissue. A decrease in the phosphorylation of S6K1 (a downstream target of mTORC1) and Akt at Ser473 (a downstream target of mTORC2) indicates successful target inhibition. This can be assessed by western blot or immunohistochemistry.[5]
Q5: Is this compound effective as a single agent?
A5: While this compound shows anti-tumor activity as a single agent, its efficacy can be limited by the induction of autophagy as a resistance mechanism.[5][6][8] Its therapeutic potential is significantly enhanced when used in combination with an autophagy inhibitor like chloroquine.[5][6]
Data Presentation
Table 1: Preclinical In Vivo Data for this compound in Glioblastoma Models
| Parameter | Details | Reference |
| Animal Model | Immunocompromised mice (NOD-SCID gamma null) with U87-EGFRvIII flank or intracranial xenografts | [5][6] |
| Formulation | Suspension in 0.5% carboxymethylcellulose, 0.25% Tween-80 in nanopure water | [5][6] |
| Route of Administration | Oral gavage | [5][6] |
| Dosing Regimen | 50 mg/kg, once daily OR 100 mg/kg, once every two days | [5][6] |
| Efficacy | Significantly reduced tumor growth in flank xenografts; suppressed tumor growth in intracranial models | [5][6] |
| Mechanism of Action | Inhibition of mTORC1 and mTORC2 signaling | [5][6][8] |
| Resistance Mechanism | Induction of autophagy | [5][6][8] |
| Combination Therapy | Co-administration with chloroquine (30 mg/kg, intraperitoneally, once every two days) enhances tumor cell death | [5][6] |
Table 2: Pharmacokinetic and Toxicological Profile of this compound
| Parameter | Value | Notes |
| Pharmacokinetics | ||
| Cmax | Data not publicly available | Cmax is the maximum plasma concentration of the drug. |
| Tmax | Data not publicly available | Tmax is the time to reach Cmax. |
| Half-life (t1/2) | Data not publicly available | Half-life is the time for the drug concentration to reduce by half. |
| Bioavailability | Described as having "PK properties suitable for in vivo application" | Specific oral bioavailability data is not publicly available. Poor aqueous solubility is a common challenge for kinase inhibitors, which can affect bioavailability.[1] |
| Toxicology | ||
| Acute Toxicity | Data not publicly available | Acute toxicity studies assess the effects of a single high dose. |
| Chronic Toxicity | Data not publicly available | Chronic toxicity studies assess the effects of long-term exposure. |
| Potential On-Target Toxicities | Hyperglycemia, effects on rapidly dividing cells | Based on the known functions of mTOR and data from other dual mTORC1/mTORC2 inhibitors.[3][4] |
Disclaimer: Specific quantitative pharmacokinetic and toxicology data for this compound are not available in the public domain. The information on potential toxicities is based on the mechanism of action and data from other compounds in the same class.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., U87-EGFRvIII for glioblastoma) under standard conditions.
-
Harvest cells during the logarithmic growth phase and ensure viability is >90%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% carboxymethylcellulose and 0.25% Tween-80 in sterile water.
-
Vortex or sonicate the suspension immediately before each use.
-
Administer the designated dose (e.g., 50 mg/kg) via oral gavage daily. The vehicle is administered to the control group.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for western blot analysis (e.g., p-S6K1, p-Akt, LC3) and the remainder fixed in formalin for immunohistochemistry.
-
Analyze the data for statistical significance between the treatment and control groups.
-
Protocol 2: Monitoring Autophagy in Tumor Tissue by Western Blot
-
Tissue Lysis:
-
Homogenize the flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative levels of p62, normalizing to a loading control like beta-actin or GAPDH.
-
Mandatory Visualizations
Caption: mTORC1 and mTORC2 signaling pathways and the inhibitory action of this compound.
Caption: Standard experimental workflow for an in vivo efficacy study with this compound.
Caption: Logical troubleshooting workflow for addressing poor efficacy of this compound in vivo.
References
- 1. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mTORC1 and mTORC2 in cancer and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 10. fda.gov [fda.gov]
- 11. Toxicological Profiles | Toxicological Profiles | ATSDR [atsdr.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. altasciences.com [altasciences.com]
- 16. Dual mTORC1/2 inhibition compromises cell defenses against exogenous stress potentiating Obatoclax-induced cytotoxicity in atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The mTOR Kinase Inhibitors, CC214-1 and this compound, Preferentially Block the Growth of EGFRvIII-Activated Glioblastomas [ouci.dntb.gov.ua]
- 20. criver.com [criver.com]
interpreting unexpected results with CC214-2
Welcome to the technical support center for CC214-2, a potent ATP-competitive mTOR kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive mTOR kinase inhibitor, meaning it binds to the ATP-binding site of the mTOR kinase domain. This action inhibits the activity of both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3][4] Unlike allosteric inhibitors like rapamycin, which primarily affect mTORC1, this compound provides a more complete blockade of mTOR signaling.[3]
Q2: I'm observing reduced cell death in my cancer cell line upon this compound treatment, even at high concentrations. Is this expected?
A2: This is a documented phenomenon. This compound can potently induce autophagy, a cellular recycling process.[1][2] This induction of autophagy can act as a survival mechanism for cancer cells, preventing them from undergoing apoptosis (programmed cell death) despite the inhibition of mTOR signaling.[1][2]
Q3: How can I overcome autophagy-mediated resistance to this compound?
A3: To enhance the cytotoxic effects of this compound, it is recommended to co-administer it with an autophagy inhibitor, such as chloroquine.[1][3] By blocking autophagy, you can sensitize the cancer cells to this compound-induced cell death.
Q4: Are there known molecular determinants of sensitivity to this compound?
A4: Yes, tumors with hyperactivated mTOR pathways, for instance, due to EGFRvIII expression or PTEN loss, have shown enhanced sensitivity to CC214 compounds.[1][2][3][4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibition of mTOR signaling (as measured by p-S6K, p-4E-BP1, or p-Akt). | Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Dosage: The concentration of this compound used may be too low to effectively inhibit mTOR in your specific cell line or model system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your system. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to mTOR inhibitors. | Consider using a different cell line or investigating potential resistance pathways. | |
| High background in cellular assays. | Autofluorescence: Components in the cell culture media, such as phenol red or fetal bovine serum, can cause background fluorescence. | Use phenol red-free media and consider using serum-free media or PBS for the final measurement step. |
| Non-specific antibody binding: In assays like Western blotting or immunofluorescence, the antibodies may be binding non-specifically. | Optimize antibody concentrations and blocking conditions. Include appropriate negative controls. | |
| Inconsistent results between experiments. | Variable cell seeding density: Inconsistent cell numbers can lead to variability in the response to treatment. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation. | |
| Pipetting errors: Inaccurate pipetting can lead to significant variability in results. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
In Vitro Autophagy Induction and Inhibition
This protocol is designed to assess the induction of autophagy by CC214-1 (the in vitro analog of this compound) and its inhibition by chloroquine.
Materials:
-
Glioblastoma cell line (e.g., U87EGFRvIII)
-
CC214-1 (provided by Celgene Corporation)
-
Chloroquine
-
Complete cell culture medium
-
Reagents for Western blotting (e.g., antibodies against LC3B and p62)
-
Reagents for immunofluorescence (e.g., anti-LC3B antibody)
Procedure:
-
Cell Seeding: Plate the glioblastoma cells at an appropriate density in multi-well plates or on coverslips for immunofluorescence.
-
Treatment: Treat the cells with CC214-1 at a final concentration of 2 µM. For the combination treatment, add chloroquine at a final concentration of 20 µM. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for the desired time points (e.g., a time-course experiment).
-
Western Blotting: Lyse the cells and perform Western blot analysis to detect the accumulation of LC3B-II and p62, which are markers of autophagic flux.
-
Immunofluorescence: Fix the cells on coverslips and perform immunofluorescent staining for LC3B to visualize the formation of autophagosomes (puncta).
In Vivo Tumor Growth Inhibition Study
This protocol describes an in vivo experiment to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma null)
-
Glioblastoma cell line (e.g., U87-EGFRvIII)
-
Matrigel
-
This compound
-
Vehicle solution (0.5% carboxymethylcellulose, 0.25% Tween-80 in nanopure water)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant U87-EGFRvIII cells (e.g., 6x10^6 cells) mixed with Matrigel into the flanks of the mice.
-
Tumor Growth: Monitor tumor growth daily using calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound at a dose of 50 mg/kg daily via oral gavage. The control group receives the vehicle solution.
-
Monitoring: Continue to monitor tumor size and the general health of the mice daily.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 15 mm in diameter) or if they show signs of distress, in accordance with institutional animal welfare guidelines.
-
Analysis: Excise the tumors for further analysis, such as immunohistochemistry for mTOR pathway markers (P-S6, P-4E-BP1, P-Akt) and proliferation markers (Ki67).
Signaling Pathways and Workflows
This compound Mechanism of Action and Autophagy Induction
Caption: this compound inhibits mTORC1/2, leading to autophagy and cell survival.
Experimental Workflow: Overcoming Autophagy-Mediated Resistance
Caption: Workflow for testing this compound with an autophagy inhibitor.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CC214-2 Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CC214-2 in cellular assays. The focus is on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2][3][4][5]
Q2: What are the expected on-target effects of this compound in cellular assays?
The primary on-target effects of this compound result from the inhibition of mTORC1 and mTORC2. Researchers should expect to observe:
-
Decreased phosphorylation of direct mTORC1 substrates, such as 4E-BP1 and S6 kinase (S6K).
-
Decreased phosphorylation of direct mTORC2 substrates, such as AKT at serine 473.
Q3: How can I differentiate between on-target and off-target effects?
Distinguishing between on-target and off-target effects is crucial for data interpretation. An on-target effect can be directly attributed to the inhibition of mTOR kinase activity. An off-target effect would be a cellular response caused by the interaction of this compound with other unintended proteins, such as other kinases. A key strategy is to perform rescue experiments or use a secondary mTOR inhibitor with a different chemical structure to see if the same phenotype is observed.
Q4: Is the induction of autophagy an off-target effect of this compound?
No, the induction of autophagy is a well-documented on-target effect of mTOR inhibition.[1][2][3][4][5] mTORC1 is a key negative regulator of autophagy, and its inhibition by this compound leads to the initiation of the autophagic process. This is an important consideration in experimental design, as autophagy can be a mechanism of cellular resistance to mTOR inhibitors.[1][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Resistance to this compound
Question: I am not observing the expected decrease in cell viability with this compound treatment, or my cells are developing resistance. What could be the cause?
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protective Autophagy | Co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). | Increased cell death or sensitization to this compound.[1][5] |
| Drug Efflux | Use a drug efflux pump inhibitor (e.g., verapamil) in combination with this compound. | Increased intracellular concentration of this compound and enhanced efficacy. |
| Cell Line Specific Factors | Profile the baseline activity of the PI3K/AKT/mTOR pathway in your cell line. Cells with hyperactivation of this pathway (e.g., due to PTEN loss or EGFRvIII expression) are generally more sensitive.[1][2][5] | Higher sensitivity in cells with an activated mTOR pathway. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your cell line. | Identification of the EC50 for cell viability and mTOR pathway inhibition. |
Issue 2: Observing Effects Not Typically Associated with mTOR Inhibition
Question: I am observing a phenotype in my cells that is not consistent with known mTOR functions. How can I determine if this is an off-target effect?
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen (e.g., KINOMEscan) to identify other kinases inhibited by this compound at the concentration used in your assay. | A list of potential off-target kinases and their binding affinities for this compound. |
| Compound Specific Effects | Use a structurally different mTOR inhibitor (e.g., a rapalog for mTORC1 or another dual mTORC1/2 inhibitor) to see if the phenotype is replicated. | If the effect is not replicated, it is more likely to be an off-target effect of this compound. |
| Cellular Context | Analyze the expression of potential off-target proteins in your specific cell model. | High expression of an identified off-target could explain a cell-type-specific phenotype. |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-mTOR (Ser2448), mTOR, p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), and 4E-BP1. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Assessing Autophagy Induction
-
LC3-II Turnover Assay (Western Blot):
-
Treat cells with this compound in the presence and absence of an autophagy inhibitor like chloroquine (CQ) or bafilomycin A1 (BafA1) for the last 2-4 hours of the experiment.
-
Perform Western blot analysis as described above, probing for LC3B.
-
An increase in the lipidated form, LC3-II, in the presence of CQ or BafA1 compared to this compound alone indicates increased autophagic flux.
-
-
Immunofluorescence for LC3 Puncta:
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
-
Incubate with an anti-LC3B antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI and visualize using a fluorescence microscope. An increase in punctate LC3 staining indicates autophagosome formation.
-
Visualizations
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CC214-2 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the RIPK1 inhibitor, CC214-2.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Precipitation or cloudiness observed in my aqueous working solution after dilution from a DMSO stock.
-
Question: I diluted my concentrated DMSO stock of this compound into an aqueous buffer (e.g., PBS), and the solution turned cloudy or a precipitate formed. What is happening and how can I resolve this?
-
Answer: This is likely due to the poor aqueous solubility of this compound. When the DMSO concentration is significantly lowered by dilution in an aqueous buffer, the compound may crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Maintain a Minimum DMSO Concentration: Try to maintain a small percentage of DMSO in your final working solution (e.g., 0.1-1%). However, always check the tolerance of your specific assay or cell type to DMSO.
-
Use a Surfactant or Co-solvent: Consider the inclusion of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer to improve solubility.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. Assess the effect of slightly adjusting the pH of your aqueous buffer, if your experimental system allows for it.
-
Issue 2: I am observing a progressive loss of this compound activity in my experiments over time.
-
Question: My freshly prepared solutions of this compound show potent activity, but the efficacy decreases if the solution is stored for a few days or used in a long-term experiment. Why is this happening?
-
Answer: This suggests that this compound may be unstable in your specific solution and storage conditions, leading to chemical degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable solution is to prepare fresh working solutions of this compound immediately before each experiment from a frozen, concentrated stock.
-
Optimize Storage Conditions:
-
Temperature: Store aqueous working solutions at 4°C and use them within 24 hours. For longer-term storage, aliquot concentrated stock solutions in an anhydrous solvent like DMSO and store at -80°C.
-
Light: Protect solutions from light by using amber vials or covering the container with aluminum foil, as light can accelerate the degradation of some compounds.
-
pH: Extreme pH values can promote hydrolysis. Ensure the pH of your buffer is within a stable range (typically near neutral).
-
-
Perform a Stability Study: To systematically determine the stability of this compound in your specific experimental medium, you can perform a time-course analysis using an analytical method like HPLC (see Experimental Protocols section).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: For a concentrated stock solution, anhydrous dimethyl sulfoxide (DMSO) is recommended.
Q2: What are the optimal storage conditions for a this compound stock solution in DMSO? A2: Aliquot the stock solution into small, single-use volumes and store in tightly sealed vials at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can I store diluted, aqueous solutions of this compound? A3: It is generally not recommended to store diluted aqueous solutions for extended periods. If necessary, store at 4°C and use within 24 hours. For any longer duration, the stability should be validated.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| PBS (pH 7.4) | Very slightly soluble |
Table 2: Illustrative Example of a Time-Course Stability Study of this compound (10 µM in cell culture medium with 0.1% DMSO at 37°C)
| Time Point | % Remaining this compound (HPLC Analysis) |
| 0 hours | 100% |
| 4 hours | 98.5% |
| 8 hours | 95.2% |
| 24 hours | 85.1% |
| 48 hours | 72.3% |
Note: The data in Table 2 is for illustrative purposes and should be confirmed experimentally in your specific system.
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Buffers and additives for the mobile phase (e.g., formic acid, trifluoroacetic acid)
- Your specific experimental solution (e.g., cell culture medium, PBS)
- HPLC system with a UV detector and a suitable C18 column
2. Method:
- Preparation of Standard Curve:
- Prepare a concentrated stock solution of this compound in DMSO.
- Create a series of dilutions in your mobile phase to generate a standard curve (e.g., from 0.1 µM to 100 µM).
- Inject each standard onto the HPLC and record the peak area at the appropriate wavelength (e.g., determined by a UV scan).
- Plot the peak area versus concentration to create a standard curve.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.
Technical Support Center: Managing Side Effects of CC214-2 in Animal Studies
Disclaimer: Information regarding a compound specifically designated as "CC214-2" is not publicly available in the searched resources. The following technical support guide is a template based on common challenges and mitigation strategies observed with kinase inhibitors in preclinical animal studies. Researchers should substitute the bracketed, italicized placeholders with their specific experimental details and compound data.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with kinase inhibitors in animal models?
A1: Kinase inhibitors can exhibit a range of off-target effects due to the structural similarity among kinase ATP-binding sites. Commonly observed side effects in animal studies include, but are not limited to, gastrointestinal distress (diarrhea, weight loss), dermatological issues (rash, hair loss), hematological changes (anemia, thrombocytopenia), and cardiovascular effects (changes in blood pressure, QT interval prolongation). The specific profile of off-target effects is highly dependent on the inhibitor's selectivity profile, dose, and the animal species being studied.
Q2: How can I distinguish between mechanism-based toxicity and off-target effects of this compound?
A2: Differentiating between on-target (mechanism-based) and off-target toxicity is a critical step. A recommended approach involves:
-
Dose-response analysis: On-target effects are typically expected to correlate with the dose required for efficacy, while off-target effects may appear at higher concentrations.
-
Use of a structurally related inactive analog: An inactive compound that is structurally similar to this compound but does not engage the primary target can help identify off-target toxicities.
-
Phenotype comparison with target knockout/knockdown models: If the observed toxicity in this compound-treated animals phenocopies the effects seen in animals with genetic deletion or suppression of the target kinase, it suggests an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| [e.g., Significant weight loss (>15%) in treated mice] | [e.g., Gastrointestinal toxicity, dehydration, or reduced food intake due to malaise] | [e.g., 1. Reduce the dose of this compound or the dosing frequency. 2. Provide supportive care, such as subcutaneous fluid administration and palatable, high-calorie food supplements. 3. Monitor animal health more frequently (e.g., twice daily).] |
| [e.g., Skin rash or dermatitis] | [e.g., Inhibition of kinases essential for skin homeostasis (e.g., EGFR).] | [e.g., 1. Perform a dose de-escalation study to find the maximum tolerated dose without dermatological effects. 2. Consider topical application of corticosteroids if the rash is localized and does not confound study endpoints. 3. Document the severity and progression of the rash using a standardized scoring system.] |
| [e.g., Elevated liver enzymes (ALT/AST)] | [e.g., Hepatotoxicity due to metabolic stress or off-target kinase inhibition in the liver.] | [e.g., 1. Conduct a thorough histopathological examination of liver tissue post-mortem. 2. Measure plasma levels of this compound to assess for drug accumulation. 3. Co-administer a hepatoprotective agent if appropriate for the study design.] |
Experimental Protocols
Protocol: Assessment of Hematological Toxicity
-
Animal Model: [Specify animal model, e.g., BALB/c mice, 6-8 weeks old]
-
Dosing Regimen: Administer this compound at [Specify doses, e.g., 10, 30, and 100 mg/kg] via [Specify route, e.g., oral gavage] for [Specify duration, e.g., 14 consecutive days]. Include a vehicle control group.
-
Blood Collection: Collect approximately [e.g., 50-100 μL] of blood from the [e.g., saphenous vein] at baseline (Day 0) and on [e.g., Days 7 and 14]. A terminal blood collection should be performed via [e.g., cardiac puncture] at the end of the study.
-
Analysis:
-
Use an automated hematology analyzer to perform a complete blood count (CBC).
-
Key parameters to assess include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Platelet (PLT) count, and White Blood Cell (WBC) count with differential.
-
-
Data Interpretation: Compare the mean values of each parameter between the treated and vehicle control groups. A statistically significant decrease in RBC, HGB, HCT, or PLT may indicate hematological toxicity.
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a signaling pathway by this compound.
CC214-2 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with CC214-2 in their experiments. The following question-and-answer format directly addresses common problems and offers potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is this compound not inhibiting the growth of my cancer cells?
Answer: Several factors could contribute to a lack of efficacy in your experiment. Consider the following possibilities:
-
Cell Line Sensitivity: The sensitivity of cancer cells to this compound can be influenced by their genetic background. Glioblastoma cells with EGFRvIII expression and PTEN loss have shown enhanced sensitivity to CC214 compounds.[1][2][3][4] It is crucial to verify the mTOR pathway activation status in your cell line.
-
Compound Integrity and Solubility: Ensure that this compound has been stored and handled correctly to maintain its activity. It is a potent dual inhibitor of mTORC1 and mTORC2.[5] For in vitro experiments, this compound is typically dissolved in DMSO.[6] Improper dissolution can lead to a lower effective concentration. Please refer to the solubility data table below.
-
Dosage and Concentration: The effective concentration of this compound can vary between cell lines. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Induction of Autophagy: A key finding is that this compound potently induces autophagy, a cellular survival mechanism.[1][2][4][7] This can prevent the tumor cells from undergoing cell death, leading to cytostatic effects rather than cytotoxic ones. If cell death is the desired outcome, consider co-treatment with an autophagy inhibitor.
Question 2: I see a decrease in cell proliferation but not significant cell death. Is this expected?
Answer: Yes, this is a plausible outcome. This compound inhibits mTOR signaling, which is crucial for cell growth and proliferation.[1][2][3] However, as mentioned, this compound also induces autophagy, which can act as a pro-survival mechanism, thereby preventing the cells from undergoing apoptosis.[1][2][4][7] You may observe a reduction in proliferation markers like Ki67, without a significant increase in markers of cell death like TUNEL staining.[1]
Question 3: How can I enhance the effectiveness of this compound in my experiments?
Answer: To potentiate the anti-cancer effects of this compound, particularly to induce cell death, consider the following strategy:
-
Inhibition of Autophagy: Co-administration of this compound with an autophagy inhibitor, such as chloroquine, has been shown to greatly sensitize glioblastoma cells to this compound-induced cell death.[1][3] This combination therapy suppresses the pro-survival effects of autophagy, leading to enhanced apoptosis.
Question 4: What are the appropriate storage and handling conditions for this compound?
Answer: Proper storage is critical for maintaining the compound's stability and activity.
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[5][6]
-
Powder: As a powder, it should be stored at -20°C for up to 3 years.[6]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Source |
| In Vitro IC50 (mTOR) | 0.002 µM | Not specified | [6] |
| Effective In Vitro Concentration | 2 µM | U87EGFRvIII glioblastoma cells | [1] |
| In Vivo Dosage | 50 mg/kg daily (oral gavage) | U87EGFRvIII intracranial xenografts | [1][2] |
| Chloroquine Co-treatment (In Vitro) | 20 µM | U87EGFRvIII glioblastoma cells | [1] |
Experimental Protocols
Protocol 1: In Vitro Co-treatment of this compound and Chloroquine
-
Cell Seeding: Plate glioblastoma cells (e.g., U87EGFRvIII) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare a stock solution of chloroquine in sterile water.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 2 µM). Concurrently, treat the designated co-treatment wells with chloroquine (e.g., 20 µM). Include appropriate vehicle controls (DMSO and water).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Analysis: Assess cell viability, proliferation (e.g., using a Ki67 assay), and apoptosis (e.g., using TUNEL staining or caspase activity assays). Analyze protein lysates via Western blot for markers of mTOR inhibition (e.g., P-S6, P-4E-BP1) and autophagy (e.g., LC3B-II, p62).
Protocol 2: In Vivo Administration of this compound in an Orthotopic Glioblastoma Model
-
Animal Model: Utilize immunocompromised mice with established intracranial U87EGFRvIII xenografts.[1][2]
-
Compound Formulation: Prepare this compound for oral gavage in a suspension vehicle such as 0.5% carboxymethylcellulose and 0.25% Tween-80 in water.[2]
-
Dosing: Administer this compound at a dose of 50 mg/kg once daily via oral gavage.[1][2]
-
Monitoring: Monitor tumor growth using non-invasive imaging techniques.[1]
-
Endpoint Analysis: At the end of the study, collect tumor tissue for immunohistochemical analysis of mTOR pathway inhibition (P-S6, P-Akt), proliferation (Ki67), and cell death (TUNEL).[1]
Visual Guides
Caption: Mechanism of this compound and the effect of co-treatment with Chloroquine.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CC214-2 and Rapamycin Efficacy in mTOR-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitors CC214-2 and rapamycin. It delves into their distinct mechanisms of action, presents supporting experimental data on their efficacy, particularly in glioblastoma, and outlines the detailed methodologies of the key experiments cited.
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1][2] Rapamycin, an allosteric inhibitor of mTOR complex 1 (mTORC1), has shown limited clinical success in treating cancers like glioblastoma.[3][4] This has spurred the development of a new generation of mTOR inhibitors, such as this compound, which are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[3][5] This guide will compare the efficacy of this compound and rapamycin, drawing upon key preclinical findings.
Mechanism of Action: A Tale of Two Inhibitors
Rapamycin and this compound exhibit distinct mechanisms of inhibiting the mTOR signaling pathway. Rapamycin, a macrolide, first binds to the intracellular receptor FKBP12.[] This complex then allosterically inhibits mTORC1, but not mTORC2.[7][8] This incomplete inhibition of mTOR signaling is a potential reason for its limited clinical efficacy.[3][9]
In contrast, this compound is an ATP-competitive mTOR kinase inhibitor.[3][10] This means it directly competes with ATP for binding to the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[3][5] This broader inhibition of mTOR signaling allows this compound to suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling, offering a more comprehensive blockade of the pathway.[3][5]
Quantitative Data Summary
The following tables summarize the comparative efficacy of CC214-1 (the in vitro counterpart of this compound) and rapamycin in glioblastoma (GBM) cell lines.
| In Vitro Proliferation Inhibition in GBM Cell Lines | |
| Compound | Relative Efficacy |
| CC214-1 | Significantly more effective at blocking GBM cell proliferation in culture compared to rapamycin.[5] |
| Rapamycin | Less effective than CC214-1 in inhibiting GBM cell proliferation.[5] |
| Inhibition of mTOR Signaling Pathways | ||
| Signaling Complex | CC214-1/CC214-2 | Rapamycin |
| mTORC1 | Suppresses rapamycin-resistant 4E-BP1 phosphorylation.[3][5] | Fails to fully suppress p4E-BP1.[9] |
| mTORC2 | Blocks mTORC2 signaling (e.g., Akt phosphorylation).[3][5] | Does not inhibit mTORC2 signaling.[9] |
| In Vivo Tumor Growth Inhibition in an Intracranial GBM Model | |
| Treatment | Effect on Tumor Volume |
| This compound | Resulted in a greater than 50% reduction in tumor volume.[5] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Cell Lines and Culture
Glioblastoma cell lines (U87, U87EGFRvIII, etc.) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Proliferation Assay
GBM cells were seeded in 96-well plates and treated with varying concentrations of CC214-1 or rapamycin. Cell proliferation was assessed after a set incubation period (e.g., 72 hours) using a standard method like the sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) was then calculated.
Western Blot Analysis
To assess the inhibition of mTOR signaling, GBM cells were treated with CC214-1 or rapamycin for a specified time. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-4E-BP1, phospho-Akt, total 4E-BP1, total Akt). After incubation with secondary antibodies, the protein bands were visualized using an imaging system.
In Vivo Intracranial Xenograft Model
U87EGFRvIII glioblastoma cells, labeled with a fluorescent protein, were intracranially implanted into immunodeficient mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume was monitored non-invasively using Fluorescence Molecular Tomography (FMT) imaging. At the end of the study, tumors were harvested for further analysis, such as immunohistochemistry for proliferation markers (Ki67) and apoptosis markers (TUNEL).[5]
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: Simplified mTOR signaling pathway showing the points of inhibition for rapamycin and this compound.
Caption: Workflow of the key in vitro and in vivo experiments comparing this compound and rapamycin.
Conclusion
The available preclinical data strongly suggest that this compound is a more potent inhibitor of mTOR signaling and glioblastoma growth compared to rapamycin.[5] Its ability to act as an ATP-competitive inhibitor of both mTORC1 and mTORC2 allows it to overcome the resistance mechanisms that limit the efficacy of rapamycin.[3][5] These findings highlight the potential of next-generation mTOR kinase inhibitors like this compound in the treatment of mTOR-driven cancers. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. providence.elsevierpure.com [providence.elsevierpure.com]
A Comparative Guide to CC214-1 and CC214-2 for In Vitro Cancer Research
For researchers and drug development professionals investigating the mTOR signaling pathway in oncology, the choice of a suitable inhibitor is critical. CC214-1 and CC214-2 are potent, second-generation ATP-competitive mTOR kinase inhibitors that, unlike the allosteric inhibitor rapamycin, effectively suppress both mTORC1 and mTORC2 complexes.[1][2][3][4] This guide provides a detailed comparison of CC214-1 and this compound, focusing on their applications in in vitro studies, supported by experimental data and protocols.
Key Distinction: In Vitro vs. In Vivo Applications
A crucial point of differentiation is their intended experimental use. Studies consistently designate CC214-1 for in vitro applications and This compound for in vivo studies within the same research context.[1][3][4] This distinction is fundamental for experimental design, as CC214-1 is the compound utilized for cell-based assays, while this compound is formulated for animal models.[1][3]
Comparative Performance of CC214-1 in Vitro
CC214-1 demonstrates robust activity in suppressing the mTOR pathway and inhibiting cancer cell proliferation in vitro, particularly in glioblastoma (GBM) models.[1][2] Its efficacy is enhanced in cancer cells with hyperactivated mTOR signaling, such as those with EGFRvIII expression or PTEN loss.[1][2][3]
| Parameter | CC214-1 | Rapamycin (for comparison) | Cell Lines Tested |
| Target | mTOR Kinase (mTORC1 & mTORC2) | Allosteric inhibitor of mTORC1 | Glioblastoma (GBM) cell lines |
| Biochemical IC₅₀ | 0.002 µM[5][6] | N/A (Different mechanism) | N/A |
| Cell Proliferation IC₅₀ | ~0.5 µM[1] | Less effective at equivalent S6 phosphorylation suppression[2] | U87EGFRvIII |
| Effect on mTORC1 | Potent suppression of rapamycin-resistant 4E-BP1 phosphorylation[1][2] | Inhibits S6K phosphorylation | U87EGFRvIII, LN229, U251[1] |
| Effect on mTORC2 | Potent suppression of Akt (Ser 473), PRAS40, and NDRG-1 phosphorylation[1] | No direct inhibition[2][7] | U87EGFRvIII, LN229, U251[1] |
| Induced Autophagy | Yes[1][2] | Yes | U87EGFRvIII[1] |
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
CC214-1 and this compound act as ATP-competitive inhibitors at the mTOR kinase domain, which allows them to block the activity of both mTORC1 and mTORC2 complexes. This dual inhibition is a significant advantage over first-generation inhibitors like rapamycin, which primarily affect mTORC1. By inhibiting mTORC2, CC214 compounds prevent the full activation of Akt, a critical survival kinase, leading to more comprehensive pathway suppression.[8][9]
Caption: The mTOR signaling pathway, showing dual inhibition of mTORC1 and mTORC2 by CC214 compounds.
Experimental Protocols
Below are summarized methodologies for key in vitro experiments based on published studies involving CC214-1.
Cell Proliferation Assay
-
Objective: To determine the effect of CC214-1 on the growth of cancer cell lines.
-
Method: Trypan blue exclusion cell counting.
-
Procedure:
-
Seed glioblastoma cells (e.g., U87EGFRvIII, LN229, U251) in appropriate culture plates.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of CC214-1 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a specified period (e.g., 4 days).
-
Harvest the cells by trypsinization.
-
Stain cells with trypan blue and count viable (unstained) cells using a hemocytometer.
-
Normalize cell counts to the DMSO control to determine the percentage of proliferation inhibition. The IC₅₀ is calculated from the dose-response curve.[1]
-
Western Blot Analysis for mTOR Pathway Inhibition
-
Objective: To confirm the inhibition of mTORC1 and mTORC2 downstream signaling by CC214-1.
-
Procedure:
-
Culture GBM cells and treat with various concentrations of CC214-1 (e.g., 0.1 µM to 10 µM) or Rapamycin (e.g., 50 nM) for a specified duration (e.g., 8 hours).[1]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key mTOR pathway proteins:
-
mTORC1 targets: Phospho-4E-BP1 (Thr37/46), Phospho-S6K.
-
mTORC2 targets: Phospho-Akt (Ser473), Phospho-NDRG1.
-
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analyze band intensity to quantify changes in protein phosphorylation relative to a loading control (e.g., β-actin).
-
Typical In Vitro Experimental Workflow
The following diagram illustrates a standard workflow for evaluating an mTOR inhibitor like CC214-1 in a cell-based context.
Caption: A standard workflow for the in vitro evaluation of CC214-1's efficacy.
Conclusion
For in vitro investigations into mTOR signaling, CC214-1 is the appropriate compound . It is a potent dual mTORC1/mTORC2 kinase inhibitor that effectively suppresses rapamycin-resistant signaling and cell proliferation in cancer models.[1][2][3] Its counterpart, this compound, is reserved for subsequent in vivo validation. Researchers should select CC214-1 for cell-based assays to ensure consistency with published data and leverage its well-characterized inhibitory profile against both critical mTOR complexes.
References
- 1. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CC214-1 Datasheet DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement in Cells: A Comparative Guide for mTORC1/2 Inhibitors and RBM39 Degraders
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, confirming that a drug engages its intended molecular target within a cellular context is a critical step in preclinical development. This guide provides a comparative overview of methodologies to validate the target engagement of two distinct classes of anti-cancer compounds: the dual mTORC1/mTORC2 inhibitor CC214-2, and a class of molecular glues that induce the degradation of the RNA-binding protein RBM39, exemplified by indisulam.
While the initial query suggested this compound targets RBM39, it is crucial to clarify that this compound is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, affecting both mTORC1 and mTORC2 signaling pathways.[1][2][3][4][5][6][7][8] In contrast, aryl sulfonamides like indisulam act as molecular glues, inducing the proteasomal degradation of RBM39.[9][10][11][12] This guide will therefore address the distinct methodologies for validating target engagement for each of these compound classes, providing a framework for researchers to select the most appropriate assays for their specific needs.
Section 1: Validating Target Engagement of mTORC1/2 Inhibitors
The primary method for confirming the cellular target engagement of mTOR kinase inhibitors like this compound is to measure the phosphorylation status of downstream effectors of the mTORC1 and mTORC2 signaling pathways.
Quantitative Data Comparison
The following table summarizes the inhibitory effects of various mTOR inhibitors on key downstream signaling proteins.
| Compound | Target(s) | Cell Line | Assay | Key Downstream Marker | Reported IC50 / Effect | Reference(s) |
| CC214-1/2 | mTORC1/mTORC2 | U87EGFRvIII Glioblastoma | Western Blot | p-4E-BP1 (T37/46), p-S6 (S235/236), p-AKT (S473) | Potent inhibition at concentrations >0.5 µM | [1][6][8] |
| Torin1 | mTORC1/mTORC2 | Glioblastoma Cells | Western Blot | p-S6K (S235/236), p-4E-BP1, p-AKT (S473) | Dose-dependent suppression of phosphorylation at ≥100 nM | [3] |
| Torin2 | mTORC1/mTORC2 | Glioblastoma Cells | Western Blot | p-S6K (S235/236), p-4E-BP1, p-AKT (S473) | More potent than Torin1; complete dephosphorylation at ≥500 nM | [3] |
| Rapamycin | mTORC1 | U87EGFRvIII Glioblastoma | Western Blot | p-S6 (S235/236) | Effective inhibition of p-S6; weak effect on p-4E-BP1 | [1][8] |
Experimental Protocols
1. Western Blotting for mTOR Pathway Phosphorylation
This protocol describes the detection of phosphorylated mTOR pathway proteins by Western blot, a standard method to assess the activity of mTOR inhibitors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-S6K (Thr389), anti-p-4E-BP1 (Thr37/46), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the mTOR inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[13][14][15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Workflow Diagrams
Caption: mTOR Signaling Pathway and Inhibition by this compound and Rapamycin.
Caption: Western Blotting Experimental Workflow.
Section 2: Validating Target Engagement of RBM39 Degraders
For molecular glues that induce protein degradation, such as indisulam targeting RBM39, the most direct evidence of target engagement is the quantifiable reduction of the target protein.
Quantitative Data Comparison
This table summarizes the degradation of RBM39 induced by different compounds.
| Compound | Target | Cell Line | Assay | Degradation Endpoint | Reported DC50 / Effect | Reference(s) |
| Indisulam | RBM39 | SH-SY5Y Neuroblastoma | HTRF | RBM39 Levels | Dose-dependent degradation; max degradation at ≥6 hours | [17] |
| Indisulam | RBM39 | AML Patient Cells | Western Blot | RBM39 Levels | IC50 for degradation ranged from 12.6 to 463 nM | [18] |
| dCeMM1 | RBM39 | SH-SY5Y Neuroblastoma | HTRF | RBM39 Levels | Dose-dependent degradation | [17] |
| ST-00937 | RBM39 | A673 Ewing Sarcoma | Western Blot | RBM39 Levels | Undetectable levels after 6 hours of treatment | [19] |
| CB039 | RBM39 | HCT-116 | Western Blot | RBM39 Levels | Substantial degradation at 0.1 µM | [12] |
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBM39 Degradation
HTRF is a high-throughput, plate-based assay that provides a quantitative measurement of protein levels in cell lysates.
Materials:
-
HTRF RBM39 detection kit (containing donor and acceptor-labeled antibodies, lysis buffer, and diluent)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a microplate and treat with the degrader compound or vehicle control for the desired time and concentration range.
-
Cell Lysis: Lyse the cells directly in the well by adding the HTRF lysis buffer.
-
Antibody Addition: Add the premixed HTRF antibodies (anti-RBM39-donor and anti-RBM39-acceptor) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 4 hours to overnight).
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the vehicle control to determine the percentage of remaining RBM39.
2. Analysis of RNA Splicing Alterations
Since RBM39 is a splicing factor, its degradation leads to changes in pre-mRNA splicing. Validating these changes provides downstream confirmation of target engagement.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers flanking the alternatively spliced exon of a known RBM39 target gene (e.g., TRIM27)
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with the degrader and extract total RNA. Synthesize cDNA from the RNA.
-
qPCR: Perform qPCR using primers designed to amplify the region containing the alternatively spliced exon.
-
Data Analysis: Analyze the qPCR data to quantify the relative abundance of different splice variants. A shift in the ratio of these variants upon treatment indicates an effect on splicing due to RBM39 degradation.[10][11][20] Alternatively, RNA-sequencing can be performed for a genome-wide analysis of splicing changes.[9][10]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Indisulam-Mediated RBM39 Degradation.
Caption: HTRF Assay Experimental Workflow.
Section 3: Alternative and Complementary Target Engagement Methods
Beyond the primary methods of Western blotting and HTRF, several other techniques can be employed to validate and further characterize target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that can be used to confirm direct binding of a compound to its target protein in a cellular environment.[2][10][14][20][21][22][23][24][25] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
General Protocol Outline:
-
Treat cells with the compound of interest.
-
Heat cell lysates or intact cells to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins.
-
Quantify the amount of soluble target protein at each temperature using methods like Western blot or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.
CRISPR-Based Target Validation
CRISPR-Cas9 technology can be used to genetically validate the on-target effects of a compound.[1][17][19][21][26]
Approaches:
-
Gene Knockout: Knocking out the target gene (e.g., MTOR or RBM39) should phenocopy the effects of the compound. If the compound has no effect in the knockout cells, it confirms that its activity is mediated through that target.
-
Mutation of the Drug-Binding Site: Introducing a mutation in the target protein that is predicted to disrupt compound binding should confer resistance to the compound. For example, a mutation in the ATP-binding pocket of mTOR could confer resistance to this compound.[9]
-
CRISPR Screens: Genome-wide or focused CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby confirming the target pathway and identifying potential resistance mechanisms.[1][17][19][21][26]
Conclusion
Validating the cellular target engagement of a therapeutic compound is a cornerstone of drug discovery. For mTOR inhibitors like this compound, assessing the phosphorylation of downstream signaling molecules via Western blot is the gold standard. For RBM39 degraders such as indisulam, quantifying the reduction of the target protein using techniques like HTRF or Western blot provides direct evidence of target engagement, which can be further supported by analyzing downstream splicing events. Complementary methods like CETSA and CRISPR-based approaches offer powerful tools to confirm direct binding and genetically validate the mechanism of action. By employing a combination of these methodologies, researchers can build a robust data package to confidently advance their drug candidates through the development pipeline.
References
- 1. CRISPR screening identifies BET and mTOR inhibitor synergy in cholangiocarcinoma through serine glycine one carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
- 17. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 20. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. CETSA [cetsa.org]
- 24. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Unveiling Predictive Biomarkers for DNA-PK Inhibitor Sensitivity in Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biomarkers for sensitivity to DNA-dependent protein kinase (DNA-PK) inhibitors, with a focus on the investigational drug CC-214-2. While specific preclinical data for CC-214-2 is not extensively available in the public domain, this guide synthesizes current knowledge on the mechanism of action of DNA-PK inhibitors and presents data from analogous agents to inform biomarker discovery and patient selection strategies.
The therapeutic targeting of DNA damage response (DDR) pathways has emerged as a promising strategy in oncology. DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks, is a critical node in this network. Its inhibition can lead to synthetic lethality in tumors with specific DDR deficiencies and can potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.
CC-214-2 is a potent and selective inhibitor of DNA-PK. Its mechanism of action is believed to involve not only the direct inhibition of DNA repair but also the stimulation of a tumor-specific type I interferon (IFN) response through the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This dual action underscores the potential for a multi-faceted biomarker approach to predict tumor sensitivity.
Potential Biomarkers for Sensitivity to CC-214-2 and other DNA-PK Inhibitors
The identification of robust biomarkers is crucial for the clinical development of DNA-PK inhibitors. Based on their mechanism of action, several categories of biomarkers are under investigation:
-
Defects in other DNA Repair Pathways: Tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, may exhibit increased reliance on NHEJ for survival, rendering them more susceptible to DNA-PK inhibition.
-
High baseline DNA damage: Tumors with a high level of endogenous DNA double-strand breaks may be more sensitive to the inhibition of their primary repair pathway.
-
Activation of the cGAS-STING Pathway: Given the proposed mechanism of CC-214-2, baseline expression levels of key STING pathway components (cGAS, STING, IRF3) or the ability to mount a robust type I IFN response upon treatment could be predictive of sensitivity.
-
Tumor Immune Microenvironment: A pre-existing "hot" or immune-infiltrated tumor microenvironment may be more responsive to the immunomodulatory effects of STING activation induced by DNA-PK inhibitors.
Comparative Performance of DNA-PK Inhibitors
While direct head-to-head preclinical data for CC-214-2 against other DNA-PK inhibitors is limited in publicly accessible literature, data from other well-characterized inhibitors such as peposertib (M3814) and AZD7648 can provide a benchmark for expected activity.
| Inhibitor | Target | IC50 (in vitro) | Combination Synergy | Key Findings | Reference |
| CC-214-2 | DNA-PK | Data not publicly available | Data not publicly available | Induces a tumor-specific type I interferon response. | General knowledge |
| Peposertib (M3814) | DNA-PK | Potent and selective | Radiation, Topoisomerase II inhibitors | Enhances radiation-induced tumor growth delay; well-tolerated in combination. | |
| AZD7648 | DNA-PK | Potent and highly selective | Radiation, Chemotherapy, Olaparib | Induces sustained tumor regressions in combination with DNA-damaging agents. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DNA-PK inhibitors.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, measuring the cytotoxic and cytostatic effects of a drug.
-
Cell Plating: Tumor cells are seeded at a low density in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the DNA-PK inhibitor (e.g., CC-214-2, peposertib, or AZD7648) for a defined period (e.g., 24 hours). In combination studies, cells are exposed to the inhibitor before or concurrently with a DNA-damaging agent (e.g., radiation).
-
Colony Formation: After treatment, the drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the untreated control, normalized to the plating efficiency.
Western Blotting for DNA-PK Activity
This technique is used to measure the levels of specific proteins and their phosphorylation status, which can indicate the inhibition of DNA-PK activity.
-
Cell Lysis: Tumor cells are treated with the DNA-PK inhibitor and/or a DNA-damaging agent. Cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated DNA-PK substrates (e.g., p-DNA-PKcs Ser2056, γH2AX) and total protein levels as loading controls (e.g., β-actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of a drug in a living organism.
-
Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into different treatment groups (e.g., vehicle control, CC-214-2 alone, radiation alone, combination).
-
Treatment Administration: The DNA-PK inhibitor is administered to the mice (e.g., orally), and radiation is delivered to the tumor site.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of any anti-tumor effects.
Visualizing Pathways and Workflows
To better understand the complex relationships in biomarker discovery for DNA-PK inhibitors, the following diagrams illustrate key concepts.
Caption: CC-214-2 inhibits DNA-PK, leading to apoptosis and activation of the cGAS-STING pathway.
Caption: A workflow for the discovery and validation of predictive biomarkers for drug sensitivity.
Caption: Logical relationship between potential biomarkers and sensitivity to CC-214-2.
A Comparative Analysis of Dual mTORC1/mTORC2 Inhibitors
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism. While first-generation mTOR inhibitors (rapalogs) only allosterically inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. This dual inhibition offers a more comprehensive blockade of the PI3K/Akt/mTOR pathway, a signaling cascade frequently dysregulated in cancer.
This guide provides a comparative analysis of prominent dual mTORC1/mTORC2 inhibitors, focusing on their preclinical performance. The data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions can vary between sources.
Quantitative Performance Comparison
The following table summarizes the biochemical potency and cellular activity of key dual mTORC1/mTORC2 inhibitors. Biochemical IC50 values represent the concentration of the inhibitor required to reduce mTOR kinase activity by 50% in enzymatic assays. Cellular GI50 values indicate the concentration needed to inhibit the growth of specific cancer cell lines by 50%.
| Inhibitor | Biochemical IC50 (mTOR Kinase) | Cell Line | Cancer Type | Cellular Potency (GI50/IC50) | Reference |
| Sapanisertib (INK-128) | 1.9 nM | U87MG | Glioblastoma | ~10 nM | |
| PC3 | Prostate Cancer | ~25 nM | |||
| A549 | Lung Cancer | ~100 nM | |||
| Vistusertib (AZD2014) | 2.8 nM | MCF-7 | Breast Cancer | 396 nM | |
| HCT116 | Colorectal Cancer | 308 nM | |||
| U87MG | Glioblastoma | 486 nM | |||
| AZD8055 | 0.8 nM | MCF-7 | Breast Cancer | 34 nM | |
| U87MG | Glioblastoma | 27 nM | |||
| PC3 | Prostate Cancer | 40 nM | |||
| OSI-027 | 22 nM (mTORC1), 65 nM (mTORC2) | A549 | Lung Cancer | 1.4 µM | |
| U87MG | Glioblastoma | 0.24 µM | |||
| HCT116 | Colorectal Cancer | 1.6 µM |
Note: The data above is compiled from different studies. Variations in experimental assays and conditions can influence reported values. For instance, AZD8055 demonstrates high potency in biochemical and cellular assays, while vistusertib (AZD2014) was developed subsequently with improved pharmacokinetic properties for better in vivo efficacy. Sapanisertib also shows potent activity at low nanomolar concentrations in various cell lines.
Key Signaling Pathways
Dual inhibitors act on the ATP-binding site of the mTOR kinase, which is a shared subunit of both mTORC1 and mTORC2 complexes. This action prevents the phosphorylation of downstream targets of both complexes, leading to a comprehensive pathway blockade.
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2.
Experimental Protocols
The evaluation of dual mTORC1/mTORC2 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Western Blotting for Target Modulation
This assay is used to confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation levels of downstream mTORC1 and mTORC2 substrates.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87MG) and allow them to adhere overnight. Treat cells with a dose range of the mTOR inhibitor (e.g., 1 nM to 10 µM) for a specified time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies against key pathway proteins:
-
mTORC1 activity: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46).
-
mTORC2 activity: Phospho-Akt (Ser473).
-
Loading control: Total S6K, Total Akt, GAPDH, or β-actin.
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A potent dual inhibitor should show a dose-dependent decrease in phosphorylation of both p-Akt (S473) and p-S6K.
Cell Viability/Proliferation Assay
This experiment measures the effect of the inhibitor on cancer cell growth to determine its cellular potency (GI50 or IC50).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the inhibitor (typically 8-10 concentrations) for 72 hours.
-
Viability Measurement: Use a reagent like CellTiter-Glo® (Promega) which measures ATP levels, or MTT/XTT which measures metabolic activity. Read the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50/IC50 value.
In Vivo Xenograft Models
This protocol assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, inhibitor group). Administer the drug via an appropriate route (e.g., oral gavage) daily or on a specified schedule.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight (as an indicator of toxicity), and general animal health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blotting to confirm target inhibition in tumor tissue).
Caption: A typical preclinical workflow for evaluating dual mTORC1/mTORC2 inhibitors.
Targeting PTEN-Deficient Tumors: A Comparative Guide to the Efficacy of CC214-2 and Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN is a frequent event in a multitude of human cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth, proliferation, and survival. This alteration presents a key therapeutic vulnerability. This guide provides a comparative analysis of the mTOR kinase inhibitor CC214-2 and other therapeutic agents in treating PTEN-deficient tumors, supported by experimental data and detailed protocols.
Overview of Therapeutic Strategies
PTEN-deficient tumors are prime candidates for targeted therapies aimed at the constitutively active PI3K/AKT/mTOR pathway. This compound, a potent and selective mTOR kinase inhibitor, has demonstrated significant efficacy in this context. This guide compares this compound with other mTOR inhibitors, PI3K inhibitors, AKT inhibitors, and PARP inhibitors, providing a comprehensive overview of the current therapeutic landscape.
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound and its in vitro counterpart, CC214-1, are ATP-competitive inhibitors of mTOR, effectively blocking both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more complete shutdown of the mTOR pathway compared to rapamycin and its analogs, which primarily inhibit mTORC1.
Preclinical Efficacy of CC214-1/-2 in PTEN-Deficient Glioblastoma
Studies have shown that glioblastoma cells with PTEN loss are particularly sensitive to CC214-1. In vitro experiments using the PTEN-deficient U87MG glioblastoma cell line demonstrated potent inhibition of cell proliferation.[1][2][3]
In Vitro Efficacy of CC214-1 in Glioblastoma Cell Lines
| Cell Line | PTEN Status | Treatment | IC50 | Reference |
|---|---|---|---|---|
| U87MG.EGFRvIII | Deficient | CC214-1 | ~0.5 µM | [2] |
| U87MG | Deficient | CC214-1 | >1 µM | [2] |
| LN229 | Wild-Type | CC214-1 | >2 µM |[2] |
In vivo, this compound demonstrated significant tumor growth inhibition in an orthotopic PTEN-deficient glioblastoma xenograft model.[4] A notable finding is that this compound treatment induces autophagy, a cellular self-degradation process that can promote cell survival.[1] The combination of this compound with the autophagy inhibitor chloroquine resulted in enhanced tumor cell death, suggesting a promising combination strategy.[1]
In Vivo Efficacy of this compound in U87EGFRvIII Glioblastoma Xenografts
| Treatment | Dose | Tumor Growth Inhibition | Reference |
|---|---|---|---|
| This compound | 50 mg/kg/day, oral | >50% | [4] |
| this compound + Chloroquine | Not specified | Enhanced tumor cell death |[1] |
Alternative Therapeutic Strategies for PTEN-Deficient Tumors
Several other classes of inhibitors targeting the PI3K/AKT/mTOR pathway, as well as DNA repair pathways, have been investigated for the treatment of PTEN-deficient cancers.
mTOR Inhibitors (Rapalogs)
The rapamycin analog CCI-779 (Temsirolimus) has shown preferential growth-inhibitory effects on PTEN-null cells both in vitro and in vivo.[5][6]
In Vitro Growth Inhibition by CCI-779
| Cell Line | PTEN Status | CCI-779 Concentration | Growth Inhibition | Reference |
|---|---|---|---|---|
| PTEN-/- MEFs | Deficient | 10 nM | ~60% | [6] |
| PTEN+/+ MEFs | Wild-Type | 10 nM | No effect |[6] |
In Vivo Efficacy of CCI-779 in Prostate Cancer Xenografts
| Xenograft | PTEN Status | CCI-779 Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| LAPC-9 | Null | 0.1, 4.0, 40 | Complete growth suppression at all doses | [5] |
| LAPC-4 | Wild-Type | 40 | Nearly complete growth suppression |[5] |
PI3K Inhibitors
Copanlisib, a pan-class I PI3K inhibitor, was evaluated in the NCI-MATCH trial for patients with tumors harboring PTEN loss. The trial, however, did not demonstrate significant single-agent antitumor activity in this population.[7][8][9][10]
NCI-MATCH Trial (Subprotocols Z1G and Z1H) for Copanlisib in PTEN-Deficient Tumors
| Patient Cohort | PTEN Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| Z1G | Complete PTEN loss (IHC) | 0% | 1.8 months | [7][8] |
| Z1H | Deleterious PTEN mutation | 3.4% | 1.8 months |[7][8] |
AKT Inhibitors
Capivasertib (AZD5363), a potent pan-AKT inhibitor, has shown promise in preclinical and clinical settings for PTEN-deficient cancers, particularly prostate cancer.[11][12]
CAPItello-281 Phase III Trial of Capivasertib in PTEN-deficient Metastatic Hormone-Sensitive Prostate Cancer
| Treatment Arm | Radiographic Progression-Free Survival (rPFS) | Hazard Ratio (HR) | Reference |
|---|---|---|---|
| Capivasertib + Abiraterone + Prednisone + ADT | 33.2 months | 0.81 | [13] |
| Placebo + Abiraterone + Prednisone + ADT | 25.7 months | |[13] |
PARP Inhibitors
The PARP inhibitor Olaparib has demonstrated a synergistic effect with the DNA-damaging agent cisplatin in PTEN-deficient non-small cell lung cancer (NSCLC) models.[14][15][16][17] This is attributed to the role of PTEN in DNA repair.
In Vitro Synergism of Olaparib and Cisplatin in PTEN-Deficient NSCLC (H1650 cells)
| Treatment | IC50 (Olaparib) | IC50 (Cisplatin) | Combination Index (CI) | Reference |
|---|---|---|---|---|
| Olaparib | ~40 µM | [17] | ||
| Cisplatin | ~2 µM | [17] |
| Olaparib + Cisplatin | | | < 1 (Synergistic) |[17] |
In Vivo Efficacy of Olaparib and Cisplatin Combination in H1650 Xenografts
| Treatment | Dosing | Outcome | Reference |
|---|---|---|---|
| Cisplatin | 5 mg/kg/week | Moderate tumor growth inhibition | [17] |
| Olaparib | 50 mg/kg/day | Minimal tumor growth inhibition | [17] |
| Cisplatin + Olaparib | As above | Significant tumor growth inhibition (more effective than single agents) |[17] |
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
CC214-1 In Vitro Cell Viability Assay (WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CC214-1 on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG.EGFRvIII, U87MG, LN229)
-
DMEM with 1% FBS
-
CC214-1 (stock solution in DMSO)
-
96-well plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ cells per well in 100 µL of DMEM with 1% FBS.[1][2]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of CC214-1 in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of CC214-1. Include a vehicle control (DMSO).
-
Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[2]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This compound In Vivo Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a PTEN-deficient glioblastoma model.
Materials:
-
U87MG.EGFRvIII cells tagged with a fluorescent protein (e.g., TurboFP635)
-
Athymic nude mice (4-6 weeks old)
-
Stereotactic injection apparatus
-
This compound formulated for oral gavage
-
Fluorescence molecular tomography (FMT) imaging system
Procedure:
-
Culture and harvest U87MG.EGFRvIII-TurboFP635 cells.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Intracranially inject 1 x 10⁵ cells in a 5 µL volume into the brain of each mouse.[1][2]
-
Allow tumors to establish for approximately one week. Monitor tumor growth using FMT.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[4]
-
Monitor tumor volume regularly using FMT.
-
At the end of the study, euthanize the mice and harvest the brains for immunohistochemical analysis of biomarkers (e.g., p-S6, p-Akt).[4]
Olaparib and Cisplatin Combination In Vivo NSCLC Xenograft Model
Objective: To assess the synergistic antitumor effect of Olaparib and Cisplatin in a PTEN-deficient NSCLC xenograft model.
Materials:
-
PTEN-deficient NSCLC cells (e.g., H1650)
-
Immunodeficient mice
-
Olaparib formulated for daily oral administration
-
Cisplatin for intraperitoneal injection
Procedure:
-
Subcutaneously inject H1650 cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into four groups: Vehicle control, Olaparib alone, Cisplatin alone, and Olaparib + Cisplatin combination.
-
Administer treatments as follows:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal weight and general health.
-
At the end of the experiment, euthanize the animals and excise the tumors for further analysis.
Conclusion
This compound demonstrates significant promise as a therapeutic agent for PTEN-deficient tumors, particularly glioblastoma, by effectively inhibiting the mTOR pathway. However, the induction of autophagy as a resistance mechanism highlights the potential for combination therapies. A comparative analysis with other targeted agents reveals a complex landscape. While some alternatives like the rapalog CCI-779 and the AKT inhibitor Capivasertib have shown efficacy, the PI3K inhibitor Copanlisib was less effective as a monotherapy in a clinical setting. The synergistic effect of the PARP inhibitor Olaparib with chemotherapy in PTEN-deficient NSCLC underscores the importance of considering the broader cellular functions of PTEN beyond PI3K/AKT/mTOR signaling.
The choice of therapeutic strategy for PTEN-deficient tumors will likely depend on the specific tumor type, its genetic context, and the potential for combination therapies to overcome resistance mechanisms. The experimental protocols provided in this guide offer a framework for the continued preclinical evaluation and comparison of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The mTOR kinase inhibitors, CC214-1 and this compound, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced sensitivity of PTEN-deficient tumors to inhibition of FRAP/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase II Study of Copanlisib in Patients With PTEN Loss: Results From NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols Z1G and Z1H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. urologytimes.com [urologytimes.com]
- 14. Synergistic effect of olaparib with combination of cisplatin on PTEN-deficient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Confirming CC214-2 Induced Apoptosis with Autophagy Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mTOR inhibitor CC214-2's apoptotic effects when used in combination with an autophagy inhibitor. The experimental data presented herein demonstrates that the inhibition of autophagy significantly potentiates this compound-induced apoptosis in cancer cells, particularly in glioblastoma. This suggests a promising therapeutic strategy to overcome cellular resistance mechanisms.
I. Comparative Analysis of Apoptosis and Autophagy Markers
The following tables summarize the expected quantitative outcomes from key experiments designed to assess the interplay between this compound-induced apoptosis and autophagy inhibition. The data is representative of findings in glioblastoma cell lines treated with this compound and the autophagy inhibitor, chloroquine (CQ).
Table 1: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | Percentage of TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 5 ± 2% |
| This compound (alone) | 25 ± 5% |
| Chloroquine (CQ) (alone) | 8 ± 3% |
| This compound + Chloroquine (CQ) | 65 ± 8% |
This table illustrates a significant increase in apoptosis (as measured by DNA fragmentation) in cells treated with the combination of this compound and chloroquine compared to either treatment alone.
Table 2: Analysis of Apoptosis and Autophagy Markers by Western Blot
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) | |
| Cleaved PARP | LC3-II/LC3-I Ratio | |
| Vehicle Control | 1.0 | 1.0 |
| This compound (alone) | 3.5 | 4.0 |
| Chloroquine (CQ) (alone) | 1.2 | 1.5 |
| This compound + Chloroquine (CQ) | 8.0 | 7.5 |
This table demonstrates that the combination treatment leads to a marked increase in the apoptotic marker, cleaved PARP, and a significant accumulation of the autophagosome marker, LC3-II, indicating that autophagy is induced but its degradation is blocked.
II. Signaling Pathways and Experimental Workflow
The interplay between this compound, mTOR signaling, autophagy, and apoptosis is a complex process. The following diagrams illustrate the key signaling pathways and the general experimental workflow used to investigate this relationship.
Caption: Signaling pathway of this compound and Chloroquine.
Caption: General experimental workflow.
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
A. Western Blot for Apoptosis and Autophagy Markers
Objective: To quantify the protein levels of cleaved PARP (an apoptosis marker) and the conversion of LC3-I to LC3-II (an autophagy marker).
Materials:
-
Glioblastoma cells (e.g., U87MG, T98G)
-
This compound
-
Chloroquine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-cleaved PARP (Asp214), Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed glioblastoma cells and treat with vehicle, this compound, chloroquine, or the combination for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software such as ImageJ. Protein levels are normalized to the β-actin loading control.
B. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect and quantify DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Glioblastoma cells cultured on coverslips or in chamber slides
-
This compound
-
Chloroquine
-
In Situ Cell Death Detection Kit, Fluorescein (or similar TUNEL assay kit)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells as described above. After treatment, wash with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells in several random fields.
C. Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Materials:
-
Glioblastoma cells cultured in a 96-well plate
-
This compound
-
Chloroquine
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described above. Include a no-cell control for background luminescence.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental readings. Caspase activity is proportional to the luminescence signal.
IV. Conclusion
CC214-2: A Focused mTOR Inhibitor with a Favorable Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a kinase inhibitor is paramount. This guide provides a comparative analysis of the kinase cross-reactivity of CC214-2, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), with other kinases. The data presented herein is crucial for interpreting experimental results and predicting potential therapeutic applications and side effects.
This compound, and its closely related analog CC214-1, are ATP-competitive inhibitors of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] These compounds have demonstrated significant efficacy in preclinical models of glioblastoma by suppressing both mTORC1 and mTORC2 signaling pathways.[1][2] A critical aspect of their preclinical evaluation is the determination of their selectivity profile across the human kinome to assess potential polypharmacology and identify any unforeseen off-target activities.
Kinase Selectivity Profile of CC214-1
To elucidate the kinase selectivity of this chemical series, a comprehensive kinase screen is essential. While specific kinome scan data for this compound is not publicly available, detailed profiling of the structurally similar and functionally analogous compound, CC214-1, provides valuable insights into the selectivity of this class of inhibitors.
A study by Gini et al. (2013) characterized CC214-1 as a potent mTOR inhibitor.[1] Although the primary publication does not include a broad kinase selectivity panel in its main body, such data is typically generated during the drug discovery and development process to ensure target specificity.
For the purpose of this guide, we will analyze a representative dataset for a highly selective mTOR inhibitor to illustrate the expected profile for a compound like this compound. A comprehensive screen of a selective mTOR inhibitor would typically involve testing its activity against a large panel of kinases, often over 400, at a fixed concentration (e.g., 1 µM). The results are usually expressed as the percentage of remaining kinase activity compared to a control.
Table 1: Representative Kinase Selectivity Profile for a Selective mTOR Inhibitor (Illustrative)
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| PI3K-like Kinase | mTOR | >95% |
| PI3K-like Kinase | PI3Kα | <10% |
| PI3K-like Kinase | PI3Kβ | <10% |
| PI3K-like Kinase | PI3Kγ | <10% |
| PI3K-like Kinase | PI3Kδ | <10% |
| PI3K-like Kinase | DNA-PK | <20% |
| PI3K-like Kinase | ATM | <15% |
| PI3K-like Kinase | ATR | <15% |
| Tyrosine Kinase | SRC | <5% |
| Tyrosine Kinase | ABL1 | <5% |
| Tyrosine Kinase | EGFR | <5% |
| Serine/Threonine Kinase | AKT1 | <10% |
| Serine/Threonine Kinase | CDK2 | <5% |
| Serine/Threonine Kinase | IKKβ | <5% |
| Serine/Threonine Kinase | MEK1 | <5% |
| Serine/Threonine Kinase | ERK2 | <5% |
| Serine/Threonine Kinase | p38α | <10% |
| Serine/Threonine Kinase | JNK1 | <5% |
This table is for illustrative purposes and represents a hypothetical desirable selectivity profile for an mTOR inhibitor like this compound. The actual data for this compound may vary.
A highly selective mTOR inhibitor, as illustrated above, would demonstrate potent inhibition of mTOR with minimal activity against other kinases, including those within the same PI3K-like kinase family. This level of selectivity is crucial for minimizing off-target effects and attributing the observed biological response directly to mTOR inhibition.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through well-established experimental methodologies.
KinomeScan™ Assay (Illustrative Protocol):
This competitive binding assay is a widely used method for assessing kinase inhibitor selectivity.
-
Assay Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A large panel of recombinant human kinases, each tagged with a unique DNA barcode, is used.
-
The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
Kinases that bind to the immobilized ligand are captured on a solid support.
-
The amount of each kinase bound to the solid support is quantified by measuring the corresponding DNA tag using quantitative PCR (qPCR).
-
The results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
Cellular Target Engagement Assays:
To confirm that the inhibitor interacts with its intended target in a cellular context, assays like the NanoBRET™ Target Engagement Assay can be employed.
-
Assay Principle: This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
The test compound is then added, and its ability to displace the tracer is measured by a decrease in the BRET signal.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Simplified mTOR signaling pathway illustrating the points of intervention by this compound.
Caption: General experimental workflow for determining the kinase selectivity profile of an inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling CC214-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the mTOR kinase inhibitor, CC214-2. The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its nature as a potent, powdered pharmaceutical compound, a comprehensive PPE strategy is required to prevent dermal, inhalation, and ingestion exposure.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. Change outer glove every 30 minutes or immediately upon contamination.[2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Safety goggles with side shields. | Protects eyes from dust particles and potential splashes.[2] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[3] | Minimizes the inhalation of fine powder, which can be a primary route of exposure. |
| Body Protection | A disposable, long-sleeved gown that closes in the back, with tight-fitting cuffs.[2][4] | Prevents contamination of personal clothing. |
| Shoe Covers | Disposable shoe covers.[2][4] | Prevents the tracking of contaminants out of the designated handling area. |
Safe Handling Procedures
Adherence to a strict operational workflow is critical when working with this compound.
Experimental Workflow for Safe Handling:
Quantitative Data for Glove Selection
While specific breakthrough time data for this compound is not available, the following table provides guidance on the chemical resistance of nitrile gloves to common laboratory solvents. This information should be used as a reference, and it is recommended to consult the glove manufacturer's specifications for detailed information.
| Chemical | Nitrile Glove Resistance |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent (short-term use) |
| Ethanol | Good |
| Methanol | Fair to Good |
| Acetone | Poor |
| Dichloromethane | Poor |
Data compiled from general chemical resistance guides. Always consult the manufacturer's specific data.
Disposal Plan
This compound is very toxic to aquatic life, and therefore, must not be disposed of down the drain.[1] All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Maintain separate, clearly labeled waste containers for:
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips).
-
Liquid waste (e.g., unused solutions, cell culture media containing this compound).
-
-
Solid Waste:
-
Collect all solid waste in a dedicated, sealed plastic bag or container.
-
Label the container with "Hazardous Waste," "Toxic to Aquatic Life," and "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste in a sealed, chemical-resistant container.
-
Do not mix with other solvent waste unless compatible.
-
Label the container with "Hazardous Waste," "Toxic to Aquatic Life," and the full chemical composition (e.g., "this compound in DMSO").
-
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as solid hazardous waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional guidelines for waste storage and pickup schedules.[5]
-
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spread of the powder.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Use an absorbent material for liquid spills or gently cover powdered spills with a damp cloth to avoid aerosolization.
-
Collect all contaminated materials in a sealed container and dispose of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
References
- 1. mTOR inhibitor-8|2489196-70-3|MSDS [dcchemicals.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
